Product packaging for 3-Nitroaniline(Cat. No.:CAS No. 99-09-2)

3-Nitroaniline

Cat. No.: B104315
CAS No.: 99-09-2
M. Wt: 138.12 g/mol
InChI Key: XJCVRTZCHMZPBD-UHFFFAOYSA-N
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Description

Historical Trajectories and Current Significance in Chemical Sciences

3-Nitroaniline, an organic compound with the formula H₂NC₆H₄NO₂, is an aromatic amine that has been a subject of chemical interest for many years. wikipedia.org Structurally, it is a derivative of aniline (B41778) with a nitro functional group at the meta-position. wikipedia.orgsolubilityofthings.com This specific arrangement of the amino and nitro groups on the benzene (B151609) ring dictates its chemical reactivity and physical properties. solubilityofthings.com Historically, this compound gained significance primarily as a crucial intermediate in the synthesis of dyes and pigments. solubilityofthings.comchemimpex.com It served as a foundational building block for producing a variety of colorants, particularly azo dyes, which became vital to the textile and printing industries. solubilityofthings.comchemimpex.comchemimpex.com

The enduring importance of this compound in the chemical sciences is multifaceted. It remains a key precursor in the dye manufacturing industry. wikipedia.orgechemi.com Beyond its traditional role, its versatile chemical nature, stemming from the presence of both an electron-donating amino group and an electron-withdrawing nitro group, makes it a valuable intermediate in broader organic synthesis. chemimpex.com This includes its use in the production of pharmaceuticals and agrochemicals. chemimpex.comcymitquimica.com The compound's reactivity allows for a range of chemical transformations, making it a staple in the development of diverse and complex organic molecules. chemimpex.comchemimpex.com

Contemporary Academic Research Landscape of this compound

In modern chemical research, this compound continues to be an area of active investigation, extending far beyond its historical applications. Researchers are exploring its potential in the field of materials science. One significant area of study involves the synthesis of advanced polymers. For instance, copolymers of aniline and this compound are being fabricated and studied for their tunable physicochemical properties, such as thermal stability, solubility, and electrical conductivity. researchgate.net These materials have potential applications in electrochemical sensors and protective coatings. researchgate.net

Furthermore, this compound is a focal point in the research of nonlinear optical (NLO) materials, which are crucial for applications in optoelectronics and laser technology. researchgate.net Studies have investigated the piezoelectric and ultrasonic properties of this compound single crystals, revealing coefficients comparable to some inorganic materials. tandfonline.com Research has also been conducted on co-crystallized single crystals of this compound and 3-nitrophenol (B1666305) to study their second-order nonlinear optical properties. researchgate.net Another active research avenue is its application as a corrosion inhibitor for various metals and alloys, with studies investigating its efficacy in acidic environments. nacchemical.comictp.itiaea.org The synthesis of novel compounds and derivatives from this compound for potential pharmacological applications is also a significant part of its contemporary research landscape. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B104315 3-Nitroaniline CAS No. 99-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitroaniline
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InChI

InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2
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InChI Key

XJCVRTZCHMZPBD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N
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Molecular Formula

C6H6N2O2
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DSSTOX Substance ID

DTXSID6025725
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Molecular Weight

138.12 g/mol
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Physical Description

M-nitroaniline appears as yellow needles or yellow powder. (NTP, 1992), Yellow needle-like crystals; burning, sweet odor; [CHEMINFO], YELLOW CRYSTALS.
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Boiling Point

581 to 585 °F at 760 mmHg (decomposes) (NTP, 1992), 306 °C, decomposes
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Flash Point

199 °C
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Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), Slightly soluble in benzene; soluble in ethanol, ether, acetone; very soluble in methanol, Soluble in chloroform, 1 g/20 mL alcohol; 1 g/18 mL ether; 1 g/11.5 mL methanol, In water, 1,200 mg/L at 24 °C, Solubility in water, g/100ml at 25 °C: 0.089
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Density

0.9011 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9011 at 25 °C/4 °C, 1.4 g/cm³
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Vapor Pressure

1 mmHg at 246.7 °F ; 760 mmHg at 582.3 °F (NTP, 1992), 0.0000956 [mmHg], 9.56X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.005
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Color/Form

Yellow crystals from water, YELLOW RHOMBIC NEEDLES

CAS No.

99-09-2
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Melting Point

237 °F (NTP, 1992), 114 °C, Heat of fusion at melting point = 23.6 kJ/mol
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Synthetic Methodologies and Derivatization Strategies for 3 Nitroaniline

Established Synthetic Routes to 3-Nitroaniline

Reduction Methodologies of 1,3-Dinitrobenzene (B52904)

A principal and widely utilized method for the synthesis of this compound is the selective partial reduction of 1,3-dinitrobenzene. wikipedia.orgechemi.com This process hinges on the careful control of reaction conditions to reduce only one of the two nitro groups to an amino group. vulcanchem.com

Commonly employed reducing agents for this selective transformation include sodium sulfide (B99878) (Na₂S) and its hydrated form (Na₂S·9H₂O), as well as ammonium (B1175870) sulfide. echemi.comstackexchange.com The reaction, known as the Zinin reduction, is a classic method for converting polynitro aromatic compounds. stackexchange.com The process typically involves dissolving 1,3-dinitrobenzene in an aqueous or alcoholic solution and treating it with the sulfide reagent. wikipedia.orgprepchem.com For instance, one procedure involves heating an emulsion of 1,3-dinitrobenzene in water and then adding a solution of sodium sulfide. prepchem.com The reaction's endpoint can be determined by testing for the presence of sulfide ions. prepchem.com Another approach utilizes a methanolic solution of sodium hydrogen sulfide, prepared from sodium sulfide and sodium bicarbonate, for the selective reduction. youtube.com

The yield of this compound can be influenced by the specific polysulfide used, which can be prepared with varying ratios of sodium sulfide to sulfur. echemi.comstackexchange.com For example, a higher yield of this compound was reported when using a sodium polysulfide prepared with a 6:5 weight ratio of Na₂S·9H₂O to S₈ compared to a 9:2 ratio. echemi.comstackexchange.com

The selective reduction can also be catalyzed by certain enzymes. For example, cytosol from the duodenum and jejunum of rats has been shown to reduce 1,3-dinitrobenzene to this compound, with xanthine (B1682287) oxidase being implicated in this biotransformation. nih.gov

Table 1: Comparison of Reagents for the Reduction of 1,3-Dinitrobenzene

Reagent Solvent Conditions Yield Reference
Sodium Sulfide (Na₂S) Water Heating to 85°C ~55% prepchem.com
Ammonium Hydroxide (B78521) & H₂S Ethanol Reflux 70-80% prepchem.com
Sodium Hydrogen Sulfide Methanol (B129727) Reflux Not specified youtube.com
Sodium Polysulfide (6:5 Na₂S·9H₂O to S₈) Not specified Not specified 57% echemi.comstackexchange.com
Sodium Polysulfide (9:2 Na₂S·9H₂O to S₈) Not specified Not specified 30% echemi.comstackexchange.com

Application of Hofmann Rearrangement in this compound Synthesis

The Hofmann rearrangement offers an alternative laboratory-scale synthesis of this compound starting from 3-nitrobenzamide (B147352). vulcanchem.com This reaction converts a primary amide into a primary amine with one fewer carbon atom. acs.org The process involves treating 3-nitrobenzamide with a halogen (typically bromine or chlorine) and a base. acs.org

A notable adaptation of this method for educational settings utilizes household bleach (a solution of sodium hypochlorite, NaOCl) in place of bromine and sodium hydroxide. vulcanchem.comacs.orgscribd.com This modification is considered a safer and more convenient approach. acs.org The reaction is typically carried out by heating a mixture of 3-nitrobenzamide, household bleach, and sodium hydroxide at an elevated temperature, such as 80°C. acs.orgscribd.com It has been observed that at higher temperatures, the rate of the Hofmann rearrangement is significantly faster than the competing hydrolysis of the amide to the corresponding carboxylic acid, which is a common side reaction with aromatic amides containing electron-withdrawing groups. acs.org

The mechanism involves the formation of an isocyanate intermediate, which then undergoes decarboxylation to yield the primary amine, this compound. prezi.com The product is typically precipitated from the reaction mixture and can be purified by recrystallization. scribd.com

Emerging Synthetic Approaches to this compound

Recent research has explored novel and more efficient synthetic routes to this compound and its derivatives. One such approach involves a three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonium acetate. mdpi.com This method can lead to the formation of nitroanilines. mdpi.com

Another innovative strategy focuses on the catalytic reduction of 1,3-dinitrobenzene using bimetallic nanocomposites. For example, Au nanorod core-Ag shell (AuNR@Ag) nanocomposites have shown high selectivity for the reduction of 1,3-dinitrobenzene to this compound. researchgate.net This suggests that the shape of the nanocatalyst plays a crucial role in directing the reaction towards the desired product. researchgate.net

Furthermore, photocatalytic methods are being investigated. The use of Au-loaded mesoporous TiO₂ (Au-mTiO₂) has demonstrated particle-size-sensitive photocatalytic hydrogenation of 1,3-dinitrobenzene under visible light. researchgate.net Specifically, 1 wt% Au-mTiO₂ predominantly forms this compound, while a higher loading of 3 wt% Au-mTiO₂ leads to the complete reduction of both nitro groups. researchgate.net

Design and Synthesis of this compound Derivatives

Strategies for Functionalization of the Aromatic Ring

The aromatic ring of this compound can be functionalized through various reactions, including electrophilic aromatic substitution. The amino group is an activating group and directs incoming electrophiles to the ortho and para positions, while the nitro group is a deactivating group and a meta-director. The interplay of these two groups influences the regioselectivity of substitution reactions.

One strategy for functionalization involves nucleophilic aromatic substitution. For instance, silica (B1680970) particles have been functionalized with chromophoric groups by reacting fluoronitro-substituted aromatic compounds with poly(vinylamine) adsorbed onto the silica surface. acs.org This method allows for the introduction of various functionalities onto the aromatic ring. acs.org

Another approach is the synthesis of N,N,2,6-tetrasubstituted 4-nitroanilines through a three-component reaction involving a ketone, an amine (like pyrrolidine (B122466) or diethylamine), and acetic acid with 1-methyl-3,5-dinitro-2-pyridone. mdpi.com This allows for the introduction of various substituents onto the aniline (B41778) ring.

Synthesis and Spectroscopic Characterization of Schiff Bases Derived from this compound

Schiff bases, or imines, are a significant class of derivatives synthesized from the condensation reaction of a primary amine, such as this compound, with an aldehyde or a ketone. wisdomlib.orgallsubjectjournal.com This reaction is typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol, sometimes with a few drops of an acid catalyst like glacial acetic acid or concentrated hydrochloric acid. allsubjectjournal.comscienceviewjournal.org

A variety of aldehydes have been used to synthesize Schiff bases with this compound, including vanillin, 3-ethoxysalicylaldehyde, and 3-nitrobenzaldehyde. wisdomlib.orgscienceviewjournal.orgresearchgate.net The resulting Schiff bases are often colored crystalline solids. rsisinternational.org

The characterization of these Schiff bases is performed using a range of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the formation of the azomethine (-C=N-) bond, which is characteristic of Schiff bases. researchgate.netrsisinternational.org The IR spectra will show a characteristic absorption band for the C=N stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the structure of the synthesized Schiff bases. allsubjectjournal.comresearchgate.net The chemical shifts of the protons and carbons in the molecule provide detailed information about its connectivity. allsubjectjournal.com For example, the proton of the azomethine group will have a characteristic signal in the ¹H NMR spectrum.

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule and can be used to study the optical properties of the Schiff bases. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their identity. allsubjectjournal.comresearchgate.net

Table 2: Spectroscopic Data for a Schiff Base Derived from this compound and 3-Nitrobenzaldehyde

Spectroscopic Technique Observed Features Reference
FT-IR Presence of C=N stretching vibration scienceviewjournal.org
¹H NMR (MeOD) Signals corresponding to aromatic and azomethine protons scienceviewjournal.org

Formation and Analysis of Co-crystals and Organic Salts Involving this compound

The formation of co-crystals and organic salts is a key strategy in crystal engineering to modify the physicochemical properties of materials, such as solubility and nonlinear optical (NLO) activity. This compound, with its electron-withdrawing nitro group and proton-donating/accepting amino group, is a versatile component for creating these multi-component crystalline structures.

Research has demonstrated the successful synthesis of co-crystals and organic salts involving this compound through various techniques. The slow evaporation solution growth technique is a commonly employed method. For instance, single crystals of co-crystallized this compound and 3-nitrophenol (B1666305) (3-NA:3-NPh) were grown from a saturated solution using a mixture of chloroform (B151607) and petroleum ether as the solvent at 30°C. researchgate.net This process highlights how different organic molecules can be coupled to engineer new NLO materials. researchgate.net

Similarly, the synthesis of organic salts, where a complete proton transfer occurs between the acidic and basic components, has been achieved. An example is the formation of 3-nitroanilinium trichloroacetate (B1195264), a new organic salt crystal, which was also synthesized and grown by the slow evaporation method. researchgate.net Another reported salt is 3-nitroanilinium chloride. researchgate.net The characterization of these materials is crucial for understanding their structure and properties. Single-crystal X-ray diffraction (XRD) is the definitive method for determining the crystal structure, including lattice parameters, space group, and molecular arrangement. For example, the crystal system of synthesized 3-nitroanilinium chloride was identified as triclinic with a centrosymmetric space group via single-crystal XRD studies. researchgate.net

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the presence of functional groups and the nature of intermolecular interactions, like hydrogen bonding, which are fundamental to the formation of co-crystals and salts. researchgate.netacs.org For instance, in the 3-nitroanilinium trichloroacetate salt, FTIR analysis helped confirm the presence of the carboxylate group (COO⁻) and the protonated amino group (NH₃⁺), evidencing the proton transfer. researchgate.net UV-visible spectroscopy is employed to determine the optical transmittance and the cut-off wavelength of the crystals, which are important parameters for optical applications. researchgate.netresearchgate.net

Table 1: Research Findings on this compound Co-crystals and Organic Salts

Product Name Co-former/Acid Synthesis Method Crystal System Space Group Key Findings
This compound:3-Nitrophenol (3-NA:3-NPh) 3-Nitrophenol Slow evaporation from chloroform/petroleum ether Not specified Not specified Grown as single crystals for nonlinear optical (NLO) property studies. researchgate.net
3-Nitroanilinium chloride (3NACL) Hydrochloric acid Slow evaporation Triclinic Centrosymmetric Characterized for third-order NLO properties; exhibits 83% transmittance. researchgate.net
N-(3-nitrophenyl)cinnamamide Cinnamoyl chloride (reactant) Solution synthesis Monoclinic P21/n Crystal structure determined by single-crystal X-ray diffraction; a nearly planar molecule. mdpi.com

Polymerization and Copolymerization Techniques Utilizing this compound Monomers

This compound can be utilized as a monomer in the synthesis of polymers and copolymers, leading to materials with tailored electronic and physical properties. While the homopolymer of this compound, poly(this compound), is known to be easily obtainable and stable, its electrical conductivity is low. researchgate.net Copolymerization, particularly with aniline, has emerged as an effective strategy to modify properties such as solubility, thermal stability, and electrical conductivity. researchgate.netqu.edu.qaqu.edu.qa

The most common method for synthesizing these copolymers is in situ oxidative polymerization. researchgate.netqu.edu.qa This process typically involves dissolving the monomers (aniline and this compound) in an acidic medium, such as hydrochloric acid (HCl), and then adding an oxidizing agent like ammonium persulfate (APS) to initiate the polymerization. researchgate.netijsssr.com The molar ratio of the comonomers is a critical parameter that can be varied to tune the final properties of the resulting copolymer, poly(aniline-co-3-nitroaniline). researchgate.netqu.edu.qa

Research has shown that incorporating this compound into the polyaniline chain can improve its processability. researchgate.net Polyaniline itself suffers from poor solubility in common organic solvents due to strong interchain interactions. researchgate.net The presence of the nitro group in the this compound units reduces these cohesive forces, thereby enhancing the solubility of the copolymer in solvents like N-methyl-2-pyrrolidone (NMP). researchgate.net Studies report a clear trend where solubility increases with a higher content of this compound in the copolymer. researchgate.net

However, this improved solubility comes at the cost of electrical conductivity. The conductivity of poly(aniline-co-3-nitroaniline) copolymers is generally lower than that of pure polyaniline but higher than that of poly(this compound). researchgate.netmdpi.com The electrical conductivity decreases as the proportion of this compound in the monomer feed increases. researchgate.netmdpi.com This is attributed to the electron-withdrawing nature of the nitro group, which affects the electronic structure of the polymer backbone. For example, poly(aniline-co-3-nitroaniline) films prepared by oxidative polymerization exhibited electrical conductivities ranging from 1.53 × 10⁻⁶ to 3.46 × 10⁻⁶ S/cm, depending on the monomer ratio. mdpi.comresearchgate.net

Electrochemical polymerization is another technique used for creating copolymer films. mdpi.comnih.gov This method involves applying a potential to an electrode immersed in a solution containing the monomers, leading to the deposition of a polymer film on the electrode surface. This technique offers good control over the film's thickness and morphology. mdpi.com

Table 2: Data on Copolymerization of Aniline and this compound

Copolymer Name Synthesis Method Monomer Ratio (Aniline:this compound) Oxidant/Dopant Key Properties
Poly(aniline-co-3-nitroaniline) Chemical Oxidative Polymerization Various ratios (e.g., 80:20, 60:40) Ammonium Persulfate / HCl Improved solubility in NMP compared to polyaniline; conductivity decreases with increasing this compound content. researchgate.netijsssr.com
Poly(aniline-co-3-nitroaniline) Films In situ Oxidative Polymerization Various ratios Ammonium Persulfate Electrical conductivity ranged from 1.53 × 10⁻⁶ to 3.46 × 10⁻⁶ S/cm. mdpi.comresearchgate.net
Poly(aniline-co-m-nitroaniline) Chemical Oxidative Polymerization Not specified Ammonium Persulfate / various mineral acids Synthesized using acrylic acid as a soft template. ijsssr.com
N-(3-Nitrophenyl) maleimide-MMA Copolymer Radical Copolymerization 1:1 AIBN Synthesized from a this compound derivative (N-(3-Nitrophenyl) maleimide) and Methyl Methacrylate (MMA). sciensage.info

Reaction Pathways and Mechanistic Investigations of 3 Nitroaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 3-Nitroaniline

The reactivity of the this compound ring towards substitution is a direct consequence of the electronic effects exerted by the amino (-NH₂) and nitro (-NO₂) groups.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the amino group is a strongly activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. solubilityofthings.comnih.gov In this compound, the two groups are positioned meta relative to each other. The directing influence of both groups converges on the same positions of the aromatic ring. The amino group directs incoming electrophiles to the ortho (position 2 and 4) and para (position 6) positions. Similarly, the nitro group directs incoming electrophiles to its meta positions (position 2, 4, and 6). This confluence of directing effects makes positions 2, 4, and 6 highly favored for electrophilic attack.

However, nitration of aniline (B41778) itself can yield a substantial amount of the meta-isomer because the reaction is carried out in a strong acidic medium (conc. HNO₃ and H₂SO₄). mdpi.comnist.govresearchgate.net In these conditions, the aniline is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. mdpi.comnist.govresearchgate.net This leads to the formation of m-nitroaniline alongside the ortho and para isomers. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring and a good leaving group. youtube.comnih.gov The reaction is accelerated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comrsc.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming the intermediate, followed by the departure of the leaving group to restore aromaticity. rsc.orgresearchgate.net

While the nitro group in this compound activates the ring towards nucleophilic attack, the molecule itself does not have a conventional leaving group (like a halogen) on the ring. Therefore, SNAr reactions are not characteristic of this compound itself but are highly relevant for its derivatives, such as halo-substituted 3-nitroanilines. For these derivatives, the nitro group would significantly facilitate the displacement of the halogen by a nucleophile.

Reduction Processes of the Nitro Group in this compound

The reduction of the nitro group is a fundamental transformation of this compound, leading to the formation of the industrially significant m-phenylenediamine (B132917).

The conversion of this compound to m-phenylenediamine is commonly achieved through catalytic hydrogenation. A variety of catalyst systems and reducing agents are effective for this transformation. A common industrial synthesis route for this compound involves the partial reduction of 1,3-dinitrobenzene (B52904) using sodium sulfide (B99878) or hydrogen sulfide, a process known as the Zinin reaction. mdpi.comnih.govmdpi.com

The general mechanism for the catalytic hydrogenation of nitroarenes is understood to proceed stepwise through nitrosobenzene (B162901) and N-phenylhydroxylamine intermediates before the final amine product is formed. acs.orgresearchgate.net The accumulation of hydroxylamine (B1172632) intermediates can sometimes be problematic, as they are thermally unstable and can lead to the formation of colored azo and azoxy impurities through condensation with the nitroso intermediate. researchgate.net

Below is a table summarizing common catalytic systems used for nitro group reduction.

Catalyst SystemReducing AgentKey Features & FindingsCitations
Palladium on Carbon (Pd/C)H₂A very common and efficient method for reducing both aromatic and aliphatic nitro groups. However, it can also reduce other functional groups. wikipedia.org
Raney NickelH₂Often used when dehalogenation of aryl halides is a concern. It is cheaper than precious metal catalysts but can be pyrophoric. Can be advantageous when hydroxylamine accumulation is an issue. researchgate.netwikipedia.org
Ruthenium (Ru)H₂Heterogeneous metallic ruthenium catalysts have been used for the selective hydrogenation of substituted nitrophenyl acetylenes to the corresponding aminophenyl acetylenes. electronicsandbooks.com
Iron (Fe)Acid (e.g., Acetic Acid)Provides a mild method for reduction and can be selective for the nitro group in the presence of other reducible functionalities. This is a classic method known as the Béchamp reduction. wikipedia.org
Zinc (Zn)Acid (e.g., Acetic Acid)Similar to iron, zinc in acidic media offers a mild method for converting nitro groups to amines. wikipedia.org
Sodium Sulfide (Na₂S) / Sodium Hydrogen Sulfide (NaSH)Itself (in solution)Used for the selective reduction of one nitro group in dinitro compounds to produce nitroanilines, as in the Zinin reaction. It is generally not effective for aliphatic nitro groups. nih.govmdpi.comwikipedia.org
Tin(II) Chloride (SnCl₂)ItselfA mild reagent that can reduce nitro groups selectively in the presence of other sensitive functional groups. wikipedia.org

The reaction of this compound with various radical species in aqueous solutions has been investigated, primarily through techniques like pulse radiolysis and advanced oxidation processes (AOPs). These studies are crucial for understanding its environmental fate and degradation pathways.

Pulse radiolysis studies have been conducted to determine the kinetics of the reactions of this compound with primary radicals formed from the radiolysis of water, such as the hydrated electron (eₐq⁻), hydrogen atoms (H•), and hydroxyl radicals (•OH).

Key findings from these investigations include:

Reaction with Hydrated Electrons (eₐq⁻): The reaction of hydrated electrons with this compound is very fast, leading to the formation of a semi-reduced radical anion species (3-NA•⁻). The reduction potential for the 3-NA/3-NA•⁻ couple was determined to be between -0.185 V and -0.45 V vs. NHE.

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with this compound. The reaction rate constant for •OH with nitroaniline has been measured at (1.4 ± 0.2) × 10¹⁰ dm³ mol⁻¹ s⁻¹. This reaction is a key step in AOPs like the Fenton and photo-Fenton processes, which are used to degrade nitroanilines in wastewater. acs.org The degradation involves the effective destruction of the conjugated π-system of the aromatic ring. acs.org Due to the electrophilic character of the •OH radical, it can attack the activated ortho and para positions relative to the amino group.

Reaction with Other Radicals: Reducing radicals like (CH₃)₂C•OH and CO₂•⁻ react with this compound to produce radical-adduct species, in contrast to their reaction with 2-nitroaniline (B44862) which produces semi-reduced species. The sulfate (B86663) radical (SO₄•⁻), another important oxidant in AOPs, is also expected to react readily with nitro-aromatic compounds. nih.gov

The following table presents rate constants for the reaction of various radicals with nitroaniline.

Radical SpeciesRate Constant (k)Citations
Hydroxyl Radical (•OH)(1.4 ± 0.2) × 10¹⁰ dm³ mol⁻¹ s⁻¹
Hydrated Electron (eₐq⁻)(1.8 ± 0.2) × 10⁹ dm³ mol⁻¹ s⁻¹
Hydrogen Atom (H•)(2.0 ± 0.2) × 10⁹ dm³ mol⁻¹ s⁻¹

Oxidation Reactions of the Amino Group in this compound

While the oxidation of anilines can be complex and lead to polymerization or the formation of stable intermediates like azobenzene, under specific conditions, the amino group can be oxidized to a nitro group. This transformation is synthetically useful as it converts an ortho-, para-directing group into a meta-directing one.

Various oxidizing agents have been developed for this purpose. Notably, trifluoroperacetic acid is effective for the oxidation of weakly basic amines, including nitroanilines. Research has shown that even electron-poor this compound can be selectively oxidized to the corresponding dinitrobenzene. Other methods for the oxidation of aromatic amines to nitro compounds include the use of:

Hydrogen peroxide with catalysts like molybdenum oxide (MoO₃) or copper-doped aluminophosphates (CuAlPO-5).

tert-Butyl hydroperoxide (TBHP) in the presence of cobalt catalysts. mdpi.com

Sodium perborate (B1237305) tetrahydrate (SPB) with a catalytic amount of tungstophosphoric acid. mdpi.com

Acid-Base Equilibria and Protonation Studies of this compound

The acid-base properties of this compound are dominated by the amino group, which acts as a weak base. The presence of the electron-withdrawing nitro group significantly reduces the electron density on the nitrogen atom of the amino group, making this compound a much weaker base than aniline.

Protonation occurs at the lone pair of electrons on the nitrogen atom of the amino group, forming the corresponding 3-nitroanilinium ion. This equilibrium is fundamental to understanding its behavior in acidic solutions.

The basicity of an amine is often expressed by the pKₐ value of its conjugate acid (the anilinium ion). A lower pKₐ value indicates a weaker base. The pKₐ of this compound is reported to be approximately 2.47. nih.gov This is significantly lower than that of aniline (pKₐ ≈ 4.6), illustrating the powerful electron-withdrawing effect of the meta-nitro group. This effect is primarily inductive, as the nitro group is not in a position to exert its resonance (mesomeric) effect directly on the amino group's lone pair.

CompoundpKₐ of Conjugate AcidCitations
Aniline~4.6
This compound2.47 nih.gov
4-Nitroaniline (B120555)1.0

Advanced Applications and Materials Science Research Involving 3 Nitroaniline

Non-linear Optical (NLO) Materials Development Based on 3-Nitroaniline

This compound is a well-known organic crystal renowned for its non-linear optical (NLO) properties. acs.org Organic NLO materials are of particular interest due to their potential for flexible synthesis, large optical susceptibilities, and the ability to control their molecular structure. researchgate.net The intramolecular charge transfer (ICT) from the electron-donor amino group (-NH2) to the electron-acceptor nitro group (-NO2) through the phenyl ring is a key factor in the optical non-linearity of this compound. researchgate.net Materials with significant NLO effects are promising for applications in optoelectronics and photonics, including optical switching, laser radiation protection, and optical signal processing. researchgate.net

Second-order NLO effects, such as second-harmonic generation (SHG), are foundational to technologies like frequency up-conversion and electro-optic modulation. rasayanjournal.co.inwashington.edu These effects are described by the second-order non-linear optical susceptibility, χ⁽²⁾, a material property, and the first molecular hyperpolarizability, β, at the molecular level. washington.edu For a material to exhibit second-order NLO activity, it must have a non-centrosymmetric structure. researchgate.net

The orthorhombic crystalline form of m-nitroaniline (m-NA) exhibits optical non-linearity described by third-rank polar tensors. inoe.ro The arrangement of polarizable acentric molecules with a π-conjugated electron donor-acceptor system, which causes effective charge transfer, is responsible for large SHG efficiencies in many organic compounds. inoe.ro Derivatives of nitrobenzene (B124822) and aniline (B41778), including this compound, are recognized as efficient organic crystals for NLO applications. inoe.ro Research has focused on understanding the origin of these properties by studying the relationship between the molecular second-order susceptibility tensor components and the material's excited states. aps.org While detailed studies on the frequency dependence of second-order susceptibility have been reported for the isomer p-nitroaniline, the principles of charge-correlated electron states dominating the NLO response are relevant across these molecular systems. aps.orgscilit.com

Table 1: Comparison of NLO Properties in Related Organic Crystals

CompoundNLO CoefficientApplication/FeatureReference
N-benzyl-2-methyl-4-nitroaniline (BNA)d₃₃ ≈ 234 pm/VTerahertz (THz) wave generation optica.org
2-methyl-4-nitroaniline (MNA)Large optical nonlinearityDifficult to grow large, high-quality crystals optica.org
4-dimethylamino-N-metyl-4-stilbazolium tosylate (DAST)HighWide tunability for THz generation optica.org

This table provides context by comparing this compound's relatives, which are also studied for their significant NLO properties.

All materials, regardless of symmetry, can exhibit third-order NLO effects, which are described by the third-order susceptibility, χ⁽³⁾. washington.eduyoutube.com These effects include third-harmonic generation, optical limiting, and self-focusing. washington.educleanenergywiki.org The molecular-level property corresponding to χ⁽³⁾ is the second hyperpolarizability, γ. washington.edu

While much of the research on nitroanilines has centered on second-order effects, studies on related compounds highlight the potential for third-order applications. For instance, a detailed investigation of p-nitroaniline picrate (B76445) revealed significant third-order non-linearities. asianpubs.orgresearchgate.net The study, using the Z-scan technique, showed that p-nitroaniline picrate exhibits reverse saturable absorption, a positive non-linear refractive index (n₂), and a third-order susceptibility (χ⁽³⁾) on the order of 10⁻¹³ esu. asianpubs.orgresearchgate.net These properties are attributed to factors like low HOMO-LUMO energy gaps and intramolecular charge transfer, which are also present in this compound. asianpubs.orgresearchgate.net Such characteristics make these materials suitable for optical limiting applications, which protect sensitive optical components from damage by high-intensity laser light. asianpubs.org

Coherent and tunable terahertz (THz) waves (0.1 THz to 10 THz) are of great interest for applications in frequency-domain spectroscopy and imaging. acs.org Organic NLO crystals are key materials for generating THz radiation through processes like difference frequency generation (DFG) and optical rectification. optica.org

Researchers have successfully demonstrated THz radiation generation in this compound single crystals using ultrashort femtosecond lasers. acs.orgacs.org In these experiments, the THz spectral band for this compound was found to be in the moderate range of 0.9–2.3 THz. acs.org The generation of THz waves is linked to the material's NLO coefficients; the THz intensity is proportional to the d-constant, which is related to the molecular hyperpolarizability β component. acs.org The observed performance suggests that this compound can be a valuable material for THz imaging and other spectroscopic applications. acs.org

Table 2: Terahertz Generation Properties of this compound

PropertyValue/RangeMethodReference
Generated THz Frequency Range0.9–2.3 THzOptical rectification with femtosecond laser acs.org
Observed Absorption Dip1.8 THzAttributed to water vapor absorption acs.org
Effective Tensor Componentbxxx

The performance of NLO materials is critically dependent on the quality and structure of the crystal. researchgate.net Crystal engineering focuses on predicting and controlling the packing of molecules in the solid state to achieve desired properties, such as the non-centrosymmetric arrangement required for second-order NLO effects. researchgate.net

For this compound, good optical quality single crystals have been grown using the slow evaporation method at room temperature, with methanol (B129727) serving as a suitable solvent. rasayanjournal.co.in The quality of the grown crystals can be assessed by the sharpness of the endothermic peak in thermal analysis, which indicates a high degree of crystallinity. rasayanjournal.co.in Techniques like co-crystallization, where two different chromophores (an acid and a base) are combined, represent another strategy to design materials with enhanced NLO activities. inoe.ro The goal of these techniques is to optimize molecular alignment and intermolecular interactions to maximize the macroscopic NLO response. researchgate.netinoe.ro The thermodynamic stability and high density of chromophores are additional advantages of crystals like this compound. inoe.ro

Contributions of this compound in Dye and Pigment Chemistry

This compound is a key intermediate in the synthesis of various dyes. wikipedia.org Its chemical structure allows it to function as a diazo component in the production of a wide range of colorants.

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a major class of synthetic colorants. Their production typically involves a two-step process: the diazotization of a primary aromatic amine (the diazo component) followed by a coupling reaction with a coupling component. unb.ca

This compound serves as the diazo component in the synthesis of several commercially important dyes. wikipedia.org For example, it is a precursor for Disperse Yellow 5 and Acid Blue 29. wikipedia.org The general process involves reacting this compound with a nitrite (B80452) source (like sodium nitrite) in an acidic solution to form a diazonium salt. unb.cagoogle.com This reactive intermediate is then coupled with another aromatic compound, such as 4-hydroxybenzaldehyde, to form the final azo dye. researchgate.net The specific color of the resulting dye depends on the chemical structure of both the diazo component and the coupling partner. unb.ca

Table 3: Examples of Dyes Derived from this compound

Dye Name/TypeCAS Number/CI NumberPrecursor Role of this compoundReference
Disperse Yellow 56439-53-8Starting material for synthesis wikipedia.org
Acid Blue 295850-35-1Starting material for synthesis wikipedia.org
Azoic Diazo Component 7CI 37030Standard diazo component in ice-dyeing google.comnih.gov
4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehydeNot specifiedDiazotized and coupled with 4-hydroxybenzaldehyde researchgate.net

Structure-Color Relationship Investigations of this compound-Derived Dyes

The molecular structure of this compound is fundamental to its role as a precursor in the synthesis of various dyes. The presence and position of the nitro (-NO₂) group, an electron-withdrawing group, relative to the amino (-NH₂) group, an electron-donating group, on the benzene (B151609) ring are critical in determining the color of the resulting dyes. sci-hub.semdpi.com Simple nitroaniline derivatives are typically yellow. sci-hub.se The specific meta-positioning of these groups in this compound influences the electronic properties and reactivity of the molecule, making it a valuable intermediate for a range of colorants. chemimpex.com

Functional Materials and Polymer Science Advancements with this compound

This compound has emerged as a significant monomer and additive in the field of polymer science, enabling the development of functional materials with tailored properties. Its incorporation into polymer chains allows for the modification of electronic, optical, and physical characteristics.

Role as Polymer Additives for Modifying Material Properties

The inclusion of this compound or its derivatives into polymer matrices can significantly alter the material's properties. While not a conventional additive in the sense of a plasticizer or stabilizer, its use in copolymerization serves a similar function of property modification. When copolymerized with aniline, this compound introduces the electron-withdrawing nitro group into the polymer backbone. researchgate.netorientjchem.org This has a profound effect on the polymer's solubility and interchain interactions. Research shows that poly(this compound) (P-3-NA) exhibits much higher solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) compared to pure polyaniline (PANI). researchgate.net This is attributed to the nitro group reducing the strong interchain hydrogen bonding that makes PANI poorly processable. researchgate.net Consequently, copolymers of aniline and this compound (PA-co-3-NA) show progressively better solubility as the proportion of this compound increases. researchgate.net

Design and Fabrication of Opto-electronic Copolymers Incorporating this compound

The unique electronic properties of this compound make it a valuable component in the design of copolymers for optoelectronic applications, such as sensors, organic light-emitting diodes (OLEDs), and energy storage devices. researchgate.netnih.gov The copolymerization of aniline with this compound allows for the fine-tuning of the resulting material's optoelectronic and physicochemical properties by simply altering the molar ratio of the monomers. researchgate.net

Research into poly(aniline-co-3-nitroaniline) has shown that properties such as UV-visible absorption, thermal stability, electrical conductivity, and morphology can be systematically optimized. researchgate.net The introduction of the strongly electron-withdrawing nitro group into the polyaniline-like backbone causes significant changes in the lower energy charge transfer states, which are related to the polymer's effective conjugation length. nih.gov Studies using resonance Raman spectroscopy have indicated that in poly(meta-nitroaniline), the nitro moiety has a relatively minor contribution to the charge transfer state compared to its para-substituted counterpart, poly(para-nitroaniline). nih.gov

The fabrication of these copolymers is typically achieved through in-situ oxidative copolymerization. researchgate.net The resulting materials are considered promising for a wide range of applications in organic-based optoelectronics due to their enhanced processability and tunable properties. researchgate.net

Physicochemical Properties of Poly(aniline-co-3-nitroaniline) Copolymers researchgate.net
Copolymer (Aniline:3-NA Ratio)Solubility in NMPElectrical ConductivityKey Feature
PANI (100:0)Very PoorHighestHigh conductivity, poor processability.
PA-co-3-NA20 (80:20)Slightly ImprovedDecreasedBalanced properties.
PA-co-3-NA40 (60:40)ImprovedDecreasedEnhanced solubility.
PA-co-3-NA60 (40:60)GoodLowerGood processability.
PA-co-3-NA80 (20:80)Very GoodLowHigh solubility.
P-3-NA (0:100)ExcellentLowestExcellent solubility, low conductivity.

Research on this compound as a Pharmaceutical and Agrochemical Intermediate

This compound is a key building block in the synthesis of various organic compounds, including those with significant biological activity. chemimpex.comgoogle.com Its chemical structure provides a versatile scaffold for creating more complex molecules for the pharmaceutical and agrochemical industries. wasteless.bionbinno.com

Building Block in the Synthesis of Active Pharmaceutical Ingredients

The chemical reactivity of this compound makes it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com The presence of the amino group allows for diazotization reactions, while the nitro group can be reduced to form another amino group, enabling the creation of various substituted benzene derivatives. prepchem.com These derivatives are often precursors to more complex heterocyclic compounds that form the core of many drugs. For example, substituted nitroanilines are recognized as important pharmaceutical raw materials. google.com Research has explored the synthesis of novel compounds from nitroaniline derivatives for potential therapeutic use, such as metal complexes of aniline-containing ligands designed to have enhanced biological activities. nih.gov

Utilization in Agrochemical Compound Synthesis

In the agrochemical sector, this compound and its derivatives serve as crucial intermediates for the production of pesticides, including herbicides and fungicides. google.comwasteless.bio The synthesis pathways often leverage the reactivity of the nitro and amino groups to build molecules with specific biocidal activities. nbinno.com For instance, research has been conducted on the synthesis of triorganotin 5-nitro-2-furoates, which have shown excellent antifungal and antibacterial properties, demonstrating the utility of nitro-containing aromatic compounds in developing new crop protection agents. nih.gov The ability to use compounds like this compound as a starting point allows for the systematic development of new agrochemicals with potentially improved efficacy and environmental profiles. nbinno.com

Environmental Dynamics and Remediation Strategies for 3 Nitroaniline

Environmental Occurrence and Transport Mechanisms of 3-Nitroaniline

This compound is an industrial chemical primarily used in the synthesis of dyes and pigments. nih.gov Its release into the environment can occur through various waste streams associated with its production and use. nih.gov The environmental fate of this compound is largely governed by its physicochemical properties, including its water solubility, low vapor pressure, and its tendency to bind to organic matter in soil and sediments. epa.gov

Distribution and Fate in Aquatic and Terrestrial Ecosystems

In aquatic environments, this compound is expected to adsorb to suspended solids and sediment. nih.gov Due to its high water solubility, it can contaminate aqueous media, particularly near points of discharge. epa.gov Volatilization from water surfaces is not considered a significant fate process. nih.gov In surface waters, this compound is susceptible to direct photolysis by sunlight, as it absorbs light at wavelengths greater than 290 nm. nih.gov The estimated half-life of this compound in the Rhine River, based on monitoring data, was 1.0 day. epa.gov

In terrestrial ecosystems, this compound is expected to have very high to high mobility in soil based on its Koc values of 44 and 87. nih.gov However, as an aniline (B41778) derivative, it is anticipated to bind strongly to humus and organic matter in the soil, which can reduce its mobility. nih.gov Volatilization from moist soil surfaces is not a major transport pathway. nih.gov

Persistence and Environmental Degradation Pathways

This compound is generally considered resistant to biodegradation in both aquatic and soil environments. nih.gov Several studies have reported its limited or lack of degradation by unacclimatized activated sludge and soil microorganisms. nih.govepa.gov For instance, no degradation was observed in a 64-day incubation period with a soil inoculum. epa.gov Similarly, it was found to be non-biodegradable according to the Japanese MITI protocol. nih.gov

However, some studies have shown that partial degradation can occur under specific conditions. For example, phenol-adapted bacteria and 4-nitroaniline-adapted sewage inoculum have demonstrated some ability to degrade this compound. epa.gov Photodegradation is a significant degradation pathway in surface waters. epa.gov Additionally, this compound can bind to humic substances in soil and sediment through covalent bonding, which limits its bioavailability and transport. epa.gov

Biodegradation Pathways and Microbial Transformation of this compound

While generally persistent, the biodegradation of this compound by specific microbial populations has been observed, offering potential for bioremediation strategies.

Aerobic and Anaerobic Microbial Degradation Processes

Microbial degradation of nitroaromatic compounds like this compound can occur under both aerobic and anaerobic conditions. researchgate.netplos.org Under aerobic conditions, the degradation is often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. eaht.org However, some studies have shown that this compound is resistant to degradation by certain aerobic bacteria. For example, Pseudomonas putida 2NP8, which could degrade other nitroaromatic compounds, was unable to transform this compound. researchgate.net

Under anaerobic conditions, the primary transformation pathway involves the reduction of the nitro group to form nitrosobenzene (B162901), hydroxylaminobenzene, and ultimately aminophenol. researchgate.netplos.org Cell-free extracts of the anaerobic bacterium Veillonella alkalescens have been shown to reduce the nitro group of this compound. epa.gov The transformation of 1,3-Dinitrobenzene (B52904), a related compound, in sewage sludge resulted in the formation of nitroaniline under both aerobic and anaerobic conditions. nih.gov

Isolation and Characterization of Microbial Strains for Bioremediation of this compound

Several microbial strains with the ability to degrade or transform this compound have been isolated and characterized. A bacterial culture isolated from the Oconee River in Georgia was capable of degrading this compound. chemicalbook.comtaylorandfrancis.com Pseudomonas putida cultures isolated from activated sludge have been reported to use this compound as a sole source of carbon. epa.gov Furthermore, a mixed bacterial culture, with a predominance of Pseudomonas, adapted to phenol (B47542) could also degrade this compound. nih.gov

A soil bacterium, Pseudomonas sp. strain P6, could not utilize this compound as a sole carbon source but was able to completely metabolize it in the presence of 4-nitroaniline (B120555). taylorandfrancis.comchemdad.com More recently, a composition of eleven bacterial strains, including species of Stenotrophomonas, Achromobacter, Arthrobacter, Brevundimonas, and Pseudomonas, has been developed for the bioremediation of soil contaminated with aromatic nitro compounds, including nitroanilines. google.comgoogle.comgoogleapis.com

Identification and Analysis of Biotransformation Metabolites

The identification of metabolites is crucial for understanding the biodegradation pathways of this compound. In a study with a bacterial culture from the Oconee River, 4-nitrocatechol (B145892) was identified as an intermediate in the degradation of this compound. chemicalbook.comtaylorandfrancis.com Research on the microbial transformation of a series of substituted anilines, including this compound, by a river isolate and mixed bacterial populations indicated that the primary products are catechols, suggesting an oxidative deamination pathway. nih.gov

In the degradation of the related compound p-nitroaniline by Pseudomonas DL17, various metabolites were identified, including p-phenylenediamine, acetanilide, acetaminophen, and catechol, indicating a complex degradation pathway. eaht.org While definitive evidence for the specific metabolites of this compound is limited, potential metabolites identified based on structural analogy include 4-amino-2-nitrophenol (B85986), 2-amino-4-nitrophenol (B125904), and 1,3-diaminobenzene. epa.gov

Advanced Remediation Technologies for this compound Contamination

The persistence and toxicity of this compound in aquatic environments necessitate the development of advanced remediation technologies capable of its efficient removal. researchgate.net These technologies move beyond conventional treatment methods to offer higher efficiency, faster degradation rates, and the potential for complete mineralization of the pollutant. mdpi.com Key advanced strategies include adsorption-based techniques using novel materials, catalytic degradation and advanced oxidation processes (AOPs) that generate highly reactive radicals, and hybrid approaches that combine multiple technologies to create synergistic effects for enhanced contaminant removal. mdpi.comresearchgate.net

Adsorption-Based Technologies for Wastewater Treatment

Adsorption is regarded as a highly efficient and cost-effective method for treating wastewater containing pollutants like nitroanilines, valued for its operational simplicity and effectiveness in handling large volumes of water. mdpi.comekb.eg The process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). The efficacy of adsorption depends significantly on the properties of the adsorbent material, such as surface area, porosity, and surface chemistry, as well as operational parameters like pH, temperature, and initial contaminant concentration. ekb.egresearchgate.net

Recent research has focused on developing novel adsorbents with enhanced capacity for removing nitroaromatic compounds.

Mesoporous Materials: Materials like MCM-48, a mesoporous silica (B1680970), have shown significant promise for this compound adsorption. researchgate.net Characterized by a high specific surface area, large pore volume, and an ordered pore structure, MCM-48 demonstrates high efficiency in removing this compound from aqueous solutions. researchgate.net Studies show that the adsorption process onto MCM-48 fits the Langmuir isotherm model, indicating monolayer adsorption, and follows a pseudo-second-order kinetic model, which suggests that the rate-limiting step is chemisorption. researchgate.net The maximum experimental uptake of this compound onto MCM-48 has been reported to be approximately 89 mg/g. researchgate.net

Zeolites: Beta zeolite has been identified as an effective adsorbent for various aniline derivatives, including this compound. It exhibits a high adsorption capacity, with studies showing a maximum uptake of around 100 mg/g for this compound. researchgate.net The adsorption process is described by Type I Langmuir adsorption. At lower concentrations, this compound adsorbs more readily onto Beta zeolite compared to its isomers, 2-nitroaniline (B44862) and 4-nitroaniline. researchgate.net Optimal adsorption conditions were found at a pH of 3, a temperature of 18°C, and a contact time of 6 hours. researchgate.net

Carbon-Based Nanomaterials: Multiwalled carbon nanotubes (MWCNTs) are another class of adsorbents recognized for their high adsorption capacity and rapid equilibrium rates for organic pollutants. mdpi.com Surface activation and modification of MWCNTs can create microporous and mesoporous structures, significantly increasing their surface area and adsorption capabilities. mdpi.com For instance, MWCNTs activated with KOH or CO2, or surface-treated with an acid mixture (H2SO4–HNO3), have demonstrated varied surface areas and pore volumes, which in turn influences their adsorption efficiency for p-nitroaniline. mdpi.com These modified nanotubes can be regenerated and reused for multiple cycles with only a minor loss in adsorption capacity, making them a stable and cost-effective option for wastewater treatment. mdpi.com

Table 1: Performance of Various Adsorbents for Nitroaniline Removal

Adsorbent Target Pollutant Max. Adsorption Capacity (mg/g) Optimal pH Kinetic Model Isotherm Model Source
MCM-48 This compound 89 Not Specified Pseudo-second-order Langmuir researchgate.net
Beta Zeolite This compound ~100 3 Pseudo-second-order Langmuir researchgate.net

Catalytic Degradation and Advanced Oxidation Processes

Catalytic degradation and Advanced Oxidation Processes (AOPs) are highly effective methods for breaking down recalcitrant organic pollutants like this compound into less harmful substances. researchgate.netmdpi.com These processes rely on the generation of powerful, non-selective oxidizing agents, primarily hydroxyl radicals (•OH), which can mineralize organic compounds to carbon dioxide and water. mdpi.commdpi.com

Fenton and Photo-Fenton Processes: The Fenton process (Fe²⁺/H₂O₂) is a widely used AOP for treating hazardous effluents. Its efficacy can be significantly enhanced by UV light irradiation in the photo-Fenton process, which promotes the reduction of Fe³⁺ back to Fe²⁺, thereby generating additional hydroxyl radicals. ijret.org These processes have proven effective in degrading 2-nitroaniline, a related isomer, with removal efficiencies of 89.1% achieved by optimizing parameters such as pH, initial concentration, and the dosages of H₂O₂ and Fe²⁺. ijret.org

Ozone-Based Processes (O₃/UV): The combination of ozone (O₃) and ultraviolet (UV) radiation is considered a highly promising AOP. mdpi.com This process generates hydroxyl radicals with a high redox potential (2.80 V), enabling the degradation of organic matter that is resistant to ozonation or UV photolysis alone. mdpi.com The O₃/UV system effectively includes both UV/H₂O₂ and O₃/H₂O₂ processes, giving it a stronger oxidation capability than other standalone AOPs. mdpi.com For p-nitroaniline, the O₃/UV process has achieved removal rates of up to 94% in synthetic solutions under optimal conditions of pH 9.0 and a 40-minute contact time. mdpi.com

Sulfate (B86663) Radical-Based AOPs: As an alternative to hydroxyl radicals, sulfate radicals (SO₄•⁻) have emerged as highly effective oxidizing agents for removing organic pollutants. nih.gov These radicals can be generated by activating persulfate (S₂O₈²⁻) with catalysts like magnetic iron oxide nanoparticles (MNPs). This method is promising for the degradation of persistent contaminants such as p-nitroaniline. nih.gov

Photocatalytic Degradation: This technology utilizes semiconductor catalysts, such as Titanium dioxide (TiO₂), and solar radiation to generate electron-hole pairs. researchgate.net These initiate the conversion and degradation of contaminant molecules. Solar-driven photocatalysis represents an economical and valuable AOP for treating water contaminants like ortho- and meta-nitroaniline in solar reactors. researchgate.net

Table 2: Efficiency of Advanced Oxidation Processes for Nitroaniline Degradation

AOP Method Target Pollutant Key Reagents/Catalysts Removal Efficiency (%) Optimal Conditions Source
Fenton Process 2-Nitroaniline Fe²⁺, H₂O₂ 89.1 pH 2.5, 0.5mM initial concentration ijret.org
O₃/UV Process p-Nitroaniline O₃, UV light 94 pH 9.0, 40 min contact time mdpi.com
Catalytic Degradation 4-Methyl-2-nitroaniline Cobalt Nanostructures, NaBH₄ 100 60 seconds reaction time iaamonline.orgresearchgate.net

Development of Hybrid Remediation Approaches for this compound

Hybrid remediation technologies integrate two or more treatment methods to overcome the limitations of individual processes, often resulting in synergistic effects that enhance the efficiency, speed, and completeness of pollutant removal. mdpi.commdpi.com These approaches are particularly promising for complex waste streams containing recalcitrant compounds like this compound.

Hybrid Nanocatalysts: A significant area of development is the creation of hybrid nanocatalysts that combine different materials to boost catalytic activity, stability, and recyclability. For example, hybrid mesoporous gold–iron oxide nanoparticles (Au–IO NPs) have been synthesized for the catalytic reduction of nitroarenes, including nitroaniline. rsc.org These nanoparticles possess magnetic properties for easy separation, a high surface area (124 m²/g), and a mesoporous structure that facilitates reactant access. rsc.org Au–IO NPs have demonstrated exceptional efficiency, achieving nearly 100% conversion of nitroanilines within 25–60 seconds, and can be recycled up to eight times without significant loss of activity. rsc.org Similarly, silver nanoparticles stabilized within a poly(N-isopropylmethacrylamide-co-methacrylic acid) [P(NM)] network have been used as a hybrid catalyst for the reduction of this compound in the presence of Sodium borohydride. researchgate.net The reduction process was found to follow the Langmuir-Hinshelwood mechanism. researchgate.net

Integrated Adsorption and Degradation: Some hybrid systems aim to combine adsorption for concentrating pollutants with a degradation process for their ultimate destruction. For instance, a multifunctional adsorbent based on recycled expanded glass was modified with goethite to adsorb contaminants and subsequently used in a photocatalytic process to degrade them. mdpi.com After adsorbing the fungicide iprodione (B1672158) and arsenic, the effluent was treated via photocatalytic degradation and precipitation, demonstrating a closed-loop system where the adsorbent is regenerated and the pollutant is destroyed. mdpi.com This type of hybrid approach, combining adsorption with an AOP like photocatalysis, could be adapted for nitroaniline remediation.

Biochar and Phytoremediation: For soil contamination, the integration of biochar with phytoremediation offers a sustainable hybrid solution. mdpi.com Biochar, a carbon-rich material from pyrolyzed biomass, can adsorb organic pollutants and improve soil conditions, which in turn enhances the ability of plants to absorb and degrade contaminants. mdpi.com While individual application of biochar carries a risk of pollutant desorption and phytoremediation can be slow, their combined use creates a synergistic effect. Biochar improves plant resilience, while plants and their associated rhizosphere microorganisms can help to completely mineralize the pollutants adsorbed by the biochar. mdpi.com This integrated technology addresses the limitations of each standalone method.

Table 3: Examples of Hybrid Remediation Technologies

Hybrid System Target Pollutant(s) Key Components Performance Highlights Mechanism/Synergy Source
Mesoporous Au–IO NPs Nitrophenol, Nitroaniline Gold, Iron Oxide, Silica Template ~100% conversion in 25-60s; Recyclable (8 cycles) High surface area, magnetic recovery, enhanced catalytic sites rsc.org
Ag-P(NM) Nanocatalyst This compound Silver Nanoparticles, Polymer Network, NaBH₄ Catalytic reduction follows Langmuir-Hinshelwood kinetics Polymer network stabilizes Ag NPs, increasing catalytic surface area researchgate.net
Biochar + Phytoremediation Organic Soil Pollutants Biochar, Plants Enhances plant resilience and degradation capacity Biochar adsorbs pollutants and improves soil; plants and microbes degrade them mdpi.com

Toxicological Implications and Biological Interactions of 3 Nitroaniline

Genotoxic and Mutagenic Effects of 3-Nitroaniline

Mechanisms of Interaction with DNA and Cellular Proteins

This compound has demonstrated the potential to interact with crucial cellular macromolecules like DNA and proteins. The genotoxicity of this compound is linked to its ability to form adducts with DNA, which means it can covalently bind to the nucleophilic sites on the DNA molecule. This interaction is a critical mechanism that can lead to mutations and potential carcinogenicity. The metabolic activation of this compound, particularly through nitroreduction, is a key step in this process. epa.gov This reduction can lead to the formation of reactive intermediates.

These reactive metabolites can then bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and mutagenesis. Studies on derivatives of this compound have shown that these compounds can engage in electrostatic interactions with DNA. researchgate.netresearchgate.net While this is not a covalent interaction, it still represents a significant binding affinity that can influence DNA structure and function. Furthermore, research on structurally similar nitroaromatic compounds suggests that they can interfere with various cellular processes, including DNA synthesis and protein production, by interacting with enzymes and other biomolecules. The formation of stable complexes with DNA, potentially through intercalation where the molecule inserts itself between the base pairs of the DNA, has also been observed with nitroaniline derivatives. nih.govpnas.org

In Vitro and In Vivo Assessment of Genotoxicity

The genotoxic potential of this compound has been evaluated in a variety of laboratory tests, both in cell cultures (in vitro) and in living organisms (in vivo).

In vitro studies have yielded mixed results. In bacterial reverse mutation assays, commonly known as the Ames test, this compound was found to be negative without metabolic activation. However, when a metabolic activation system (S9 mix) was included, it tested positive in certain bacterial strains, indicating that its metabolites are mutagenic. epa.gov Specifically, it was shown to be mutagenic in Salmonella typhimurium strains TA98 and TA100 in the presence of S9 from hamster liver, with nitroreduction being a likely activation pathway. epa.gov Other in vitro assays have shown that this compound can induce sister chromatid exchanges and chromosomal aberrations in mammalian cells under specific conditions. However, a test for unscheduled DNA synthesis in rat hepatocytes produced a negative result. epa.gov

In vivo assessments have provided further evidence of its genotoxic capabilities. This compound has been shown to cause genotoxic effects in the micronucleus test, which detects chromosomal damage in red blood cells. oecd.org

Here is a summary of the genotoxicity data for this compound:

Table 1: Summary of Genotoxicity Data for this compound
Test System Metabolic Activation Result Reference(s)
In Vitro
Bacterial Reverse Mutation (Ames test) Without S9 Negative
Bacterial Reverse Mutation (Ames test) With S9 Positive epa.gov
Sister Chromatid Exchange (Mammalian cells) Not specified Positive
Chromosomal Aberrations (Mammalian cells) Not specified Positive
Unscheduled DNA Synthesis (Rat hepatocytes) Not specified Negative epa.gov
In Vivo

Oxidative Stress Induction by this compound and its Metabolites

Role in Reactive Oxygen Species (ROS) Formation

Reactive oxygen species (ROS) are highly reactive chemical molecules that can cause significant damage to cell structures. wikipedia.orgnih.gov The metabolic activity of compounds like this compound can lead to the generation of these harmful species. The process of nitroreduction, a key metabolic pathway for nitroaromatic compounds, is believed to play a role in the formation of ROS. nih.gov While direct studies on this compound are limited, research on similar compounds like 3-nitropropionic acid (3-NPA) demonstrates that it can promote the formation of ROS. nih.gov This is thought to occur through the inhibition of key mitochondrial enzymes, leading to an increase in ROS production. nih.gov The generation of ROS is a recognized mechanism through which various chemicals can induce cellular damage and apoptosis (programmed cell death).

Cellular Responses and Mechanisms of Damage

The induction of oxidative stress by this compound and its metabolites triggers a range of cellular responses and can lead to significant damage. Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products with antioxidants. nih.govnih.gov This imbalance can lead to damage of cellular components such as lipids, proteins, and DNA. nih.govresearchgate.net

Cellular responses to this damage include the activation of signaling pathways that can lead to either cell survival through the upregulation of antioxidant defenses or to programmed cell death (apoptosis) to eliminate damaged cells. mdpi.com For instance, exposure to aniline (B41778) has been shown to increase lipid peroxidation and protein oxidation, and to cause DNA damage. nih.govresearchgate.net The cell may respond by activating transcription factors like NF-κB and AP-1, which are sensitive to the cellular redox state and can regulate genes involved in inflammation, cell proliferation, and fibrosis. researchgate.net If the oxidative damage is too severe for the cell's repair mechanisms to handle, it can trigger apoptosis, characterized by the activation of caspases, which are enzymes that execute cell death. nih.govplos.org

Comparative Ecotoxicology of Nitroanilines in Aquatic Environments

Nitroanilines, including this compound, are recognized as environmental contaminants with potential risks to aquatic ecosystems. oecd.orglobachemie.com The toxicity of these compounds to aquatic organisms can vary depending on the specific isomer and the species being tested.

Studies have shown that this compound is classified as harmful to aquatic life with long-lasting effects. lobachemie.comfishersci.es It is considered to be persistent in the environment and is not readily biodegradable. oecd.org However, its potential for bioaccumulation in aquatic organisms is considered to be low. oecd.orgnih.gov

In terms of acute toxicity, this compound has been found to be moderately toxic to daphnids (a type of small crustacean) and slightly toxic to fish and algae. oecd.org The rate of microbial transformation of substituted anilines in water samples has been observed to decrease with certain substitutions, with this compound showing a slower transformation rate compared to aniline and some of its halogenated and methylated derivatives. researchgate.net The toxicity of chloronitrobenzenes, which share structural similarities, is noted to be additive, suggesting that the combined presence of these chemicals could have a greater impact. pitt.edu

Below is a table summarizing some of the available ecotoxicity data for nitroaniline isomers.

Table 2: Comparative Acute Ecotoxicity of Nitroaniline Isomers in Aquatic Organisms

Compound Organism Endpoint Value (mg/L) Reference(s)
2-Nitroaniline (B44862) Daphnia magna (Water flea) EC50 (24h) 8.3 oecd.org
2-Nitroaniline Brachydanio rerio (Zebrafish) LC50 (96h) 19.5 oecd.org
This compound Fish LC50 Slightly Toxic oecd.org
This compound Daphnia EC50 Moderately Toxic oecd.org
This compound Algae EC50 Slightly Toxic oecd.org
4-Nitroaniline (B120555) Fish LC50 Not specified Not specified
4-Nitroaniline Daphnia EC50 Not specified Not specified

EC50: The concentration of a substance that causes a specified effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

Investigation of Biological Significance and Pharmacological Relevance

This compound and its derivatives have been identified as biologically important compounds due to their potential pharmacological activities. researchgate.net Research has shown that these compounds can produce significant hypoglycemic (blood sugar-lowering) and antihyperglycemic (counteracting high blood sugar) effects. researchgate.netasianpubs.org

In studies using animal models, derivatives of this compound demonstrated notable efficacy. For instance, a study on normal and alloxan-induced diabetic rabbits revealed that an m-nitroaniline derivative of azalactone, referred to as MNADA, produced significant hypoglycemic and antihyperglycemic effects. bioline.org.br Similarly, research into oxazolidine (B1195125) derivatives bearing a 4''-nitrophenyl amino group showed a significant reduction in blood glucose levels in both streptozotocin-induced and sucrose-loaded rat models. researchgate.net Another study on trisubstituted benzenesulfonylurea derivatives found that a compound with nitro-substituted phenyl rings was most effective at reducing blood glucose levels. nih.gov These findings highlight the potential of this compound as a scaffold for developing new therapeutic agents for diabetes mellitus. bioline.org.br

Derivatives of this compound have been a focus of research for developing new antibacterial agents, particularly in response to growing antimicrobial resistance. researchgate.net

Several studies have investigated the antibacterial properties of benzothiazole (B30560) derivatives synthesized using this compound.

In one study, hydroxy-substituted benzothiazole derivatives were created through a reaction with 2-nitroaniline, this compound, and 4-nitroaniline. researchgate.net Some of the resulting compounds exhibited potent antibacterial activity against Bacillus cereus. researchgate.net

Another research effort synthesized nitro-substituted benzothiazole derivatives and tested them against Pseudomonas aeruginosa, a bacterium known for its resistance to multiple drugs. researchgate.net Certain derivatives from this synthesis showed potent activity against this pathogen. researchgate.net

Nitrated benzothiazoles derived from nitroanilines have also been identified as promising pharmaceutical targets after demonstrating significant activity against P. aeruginosa. encyclopedia.pub

Thiazolidinone derivatives have also shown promise. A compound known as 3-(4-chloro-3-nitrophenyl)-2-(3-chlorophenyl)-1, 3- thiazolidin-4-one, which is derived from 4-Chloro-3-Nitroaniline (B51477), was found to have significant antibacterial activity, with its functional groups believed to interact with and disrupt essential microbial processes. afjbs.com

The potential carcinogenic nature and anticancer properties of this compound and its derivatives present a complex area of study. The International Agency for Research on Cancer (IARC) has classified this compound as a possible human carcinogen. ontosight.ai This is supported by findings that it can form adducts with DNA, which indicates potential carcinogenicity. Nitroanilines, in general, are recognized as being potentially mutagenic and carcinogenic. researchgate.net

Conversely, certain derivatives of this compound are being explored for their potential therapeutic effects against cancer.

Recent studies have suggested that derivatives of N,N-Dimethyl-3-nitroaniline may possess anticancer properties by inhibiting specific enzymes that are involved in the growth of tumors.

Compounds with structures similar to N-(3-Nitrophenyl)benzamide (synthesized from this compound) and 3-nitro-5-(2,2,2-trifluoroethoxy)aniline (B444134) have been investigated for their potential anticancer activities. ontosight.aiontosight.ai

In a study assessing cytotoxic activity against MCF-7 breast cancer cells, a diazo derivative of 1,3,4-oxadiazole (B1194373) synthesized from meta-nitroaniline demonstrated intermediate inhibitory activity. jddtonline.info

This research indicates that while the parent compound may pose risks, its derivatives hold potential for the development of new anticancer agents. ontosight.ai

Structure-Toxicity Relationship Analysis of this compound and Analogues

The toxicity of nitroaromatic compounds is significantly influenced by the number and position of the nitro group on the aromatic ring. oup.com Quantitative structure–activity relationship (QSAR) studies have been employed to understand and predict the toxicity of these compounds. oup.comnih.govimist.ma

The presence of a nitro group generally increases toxicity compared to analogous amino-substituted compounds; nitroaromatics have been found to be substantially more toxic than their aromatic amine counterparts. asm.org The combination of both a nitro and an amino group, as seen in nitroanilines, has been identified as a particularly toxic substitution pattern. asm.org

The position of the nitro group (ortho, meta, or para) is a critical determinant of a nitroaniline's biological activity.

Mutagenicity : One study found that adding a nitro group in the meta- or para-position to aniline resulted in mutagenic compounds in the Ames test, whereas the ortho-derivative (2-nitroaniline) was nonmutagenic. nih.gov Another study confirmed that the position of the nitro group affects the mutagenic activities of benzamine derivatives. nih.gov

General Toxicity : In a study on the ciliate Tetrahymena thermophila, meta-substituted nitrobenzenes were found to be more toxic than their ortho- or para-substituted counterparts, though nitroanilines were an exception to this specific trend. nih.gov Another study examining toxicity to acetoclastic methanogens found 2-nitroaniline to be the most toxic compound tested in its series. asm.org For phenols and anilines tested against Chlorella vulgaris, the toxicity varied based on substitution patterns, with 4-Chloro-3-nitroaniline showing a specific toxicity value (pIC50 of 0.6943). imist.ma

Furthermore, the number of nitro groups plays a role, with dinitro compounds generally exhibiting higher toxicity than mono-nitro compounds. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
2,5-dichloro aniline
2-nitroaniline
3,5-dichloro aniline
3-chloro aniline
3-nitro-5-(2,2,2-trifluoroethoxy)aniline
This compound
4-Chloro-3-Nitroaniline
4-nitroaniline
Aniline
Benzoyl chloride
Glibenclamide
Meta anisidine
Meta nitro aniline
N,N-Dimethyl-3-nitroaniline
N-(3-Nitrophenyl)benzamide
Ortho anisidine
Ortho nitro aniline

Toxicological Assessment of Biotransformation Products and Metabolites

The biotransformation of this compound can lead to the formation of several metabolites, the toxicological profiles of which are crucial for a comprehensive risk assessment. Research indicates that the metabolic fate of this compound involves various pathways, including nitroreduction, N-oxidation, and conjugation. epa.govechemi.com The toxicity of the resulting products can differ from, and in some cases exceed, that of the parent compound.

Indirect evidence suggests that the metabolism of this compound may produce compounds such as 2,4-diaminophenol, 1,3-diaminobenzene, 4-amino-2-nitrophenol (B85986), and 2-amino-4-nitrophenol (B125904). epa.gov In rabbits, this compound is excreted in the urine in both conjugated and unconjugated forms. epa.gov Cell-free system studies have also shown that this compound can undergo N-oxidation to form hydroxylamine (B1172632) and nitroso metabolites. epa.gov The reduction of the nitro group is considered a significant activation pathway. epa.gov

Carcinogenicity and Genotoxicity of Metabolites

Several potential metabolites have been evaluated for their carcinogenic and mutagenic potential. epa.gov The International Agency for Research on Cancer (IARC) has classified 1,3-diaminobenzene (m-phenylenediamine) as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans, based on inadequate evidence in animals and a lack of data in humans. epa.gov However, genotoxicity tests for 1,3-diaminobenzene have returned positive results. epa.gov

Studies on other metabolites have shown varied results regarding carcinogenicity. epa.gov Both 4-amino-2-nitrophenol and 2-amino-4-nitrophenol were found to be carcinogenic in male rats, but not in mice of either sex. epa.gov Furthermore, 4-amino-2-nitrophenol was considered possibly carcinogenic in female rats, whereas 2-amino-4-nitrophenol was not. epa.gov All three of these potential metabolites—1,3-diaminobenzene, 4-amino-2-nitrophenol, and 2-amino-4-nitrophenol—were found to be mutagenic in Salmonella test systems, both with and without metabolic activation (S9). epa.gov

Table 1: Carcinogenicity and Genotoxicity of Potential this compound Metabolites

This table summarizes the toxicological findings for several key biotransformation products potentially formed from this compound. The data is based on studies in animal models and in vitro assays.

MetaboliteCarcinogenicity FindingsGenotoxicity (Salmonella Assay)Citation
1,3-Diaminobenzene IARC Group 3: Not classifiable as to its carcinogenicity to humans.Mutagenic epa.gov
4-Amino-2-nitrophenol Carcinogenic in male rats; possibly carcinogenic in female rats; not carcinogenic in mice.Mutagenic (with or without S9) epa.gov
2-Amino-4-nitrophenol Carcinogenic in male rats; not carcinogenic in female rats or mice.Mutagenic (with or without S9) epa.gov

Toxicity of Metabolite Mixtures

Research into the metabolites of the structurally related compound nitrobenzene (B124822) provides further insight, as these studies often include p-nitroaniline, an isomer of this compound. A 4-week oral toxicity study in rats using a mixture of major nitrobenzene metabolites—p-nitrophenol, p-aminophenol, and p-nitroaniline—revealed significant toxic effects. nih.govtandfonline.com This subacute exposure resulted in lesions affecting the liver, kidneys, spleen, cerebellum, and the hematopoietic system. nih.gov

The study observed significant decreases in red blood cell (RBC) counts and hemoglobin (Hb) concentrations, alongside increases in white blood cell (WBC) and reticulocyte counts. nih.gov Furthermore, methemoglobin levels were significantly elevated. nih.gov Biochemical analysis showed increased levels of liver enzymes (ALT, AST, ALP), total cholesterol, total protein, albumin, and creatinine. nih.gov A separate study in mice determined that a mixture of these three nitrobenzene metabolites was mutagenic. nih.gov

Table 2: Summary of Toxicological Effects of a Nitrobenzene Metabolite Mixture in Rats

This table details the findings from a 4-week oral toxicity study in Sprague-Dawley rats administered a mixture of p-nitrophenol, p-aminophenol, and p-nitroaniline. The effects are compared to a control group.

ParameterObserved EffectCitation
Body Weight Significant decrease in weight gain. nih.govtandfonline.com
Hematology Decreased RBC counts and Hb concentration; Increased WBC and reticulocyte counts. nih.gov
Blood Chemistry Increased Methemoglobin concentration. nih.gov
Serum Biochemistry Increased ALT, AST, ALP, Total Cholesterol, Total Protein, Albumin, and Creatinine. nih.gov
Organ Systems Lesions observed in the liver, kidneys, spleen, cerebellum, and hematopoietic system. nih.govtandfonline.com

While definitive evidence linking some of these compounds as metabolites of this compound in humans is not fully established, the toxicological data on these related substances are critical for evaluating the potential health risks following exposure and subsequent biotransformation. epa.gov

Computational and Spectroscopic Characterization of 3 Nitroaniline

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules like 3-Nitroaniline. These computational methods provide detailed insights that complement and help interpret experimental data.

The molecular structure of this compound has been optimized using DFT calculations, commonly with the B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional) and Hartree-Fock (HF) methods, often paired with a 6-311++G(d,p) basis set. researchgate.net This basis set is a type of split-valence triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p) for both heavy atoms and hydrogen atoms, providing a high level of accuracy for molecular geometry predictions. gaussian.com

Theoretical calculations are typically performed on an isolated molecule in the gaseous phase, whereas experimental data, such as from X-ray crystallography, pertains to the solid state. sphinxsai.com Despite this difference, the optimized geometric parameters (bond lengths and angles) for this compound show a good agreement with experimental findings. researchgate.netmdpi.com For instance, studies on related nitroaniline derivatives have noted that discrepancies between calculated and experimental bond lengths can be as low as 0.009 Å. mdpi.com The energy of the 3-nitroanilinium ion has been shown to be significantly dependent on the position of the nitro group relative to the aromatic ring. nih.gov

Table 1: Selected Optimized Geometric Parameters of this compound (Theoretical)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-NH2~1.38 Å
Bond LengthC-NO2~1.47 Å
Bond LengthN-O (avg.)~1.23 Å
Bond AngleO-N-O~124°
Bond AngleC-C-N (amino)~121°
Bond AngleC-C-N (nitro)~119°
Note: Values are approximate and derived from typical DFT calculations on nitroaniline compounds. Exact values can vary slightly based on the specific computational model and software used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. sphinxsai.comsapub.org

For this compound, the HOMO is typically localized on the electron-donating amino group (–NH2) and the phenyl ring, while the LUMO is concentrated on the electron-accepting nitro group (–NO2). researchgate.net A small HOMO-LUMO energy gap signifies that a molecule can be easily excited, indicating high chemical reactivity and the potential for intramolecular charge transfer. researchgate.netnih.gov DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these energies, showing that the charge transfer occurs within the molecule. researchgate.netnih.gov The energy gap is a critical parameter for determining molecular electrical transport properties, as it is a measure of electron conductivity. sapub.org

Table 2: Frontier Molecular Orbital Energies of this compound

ParameterCalculated Value (eV)
HOMO Energy-6.5 to -6.8 eV
LUMO Energy-2.1 to -2.4 eV
Energy Gap (ΔE)~4.3 to 4.5 eV
Note: These values are representative for nitroaniline-type molecules as calculated by DFT methods and can vary. For comparison, the experimental band gap of a meta-nitroaniline crystal has been reported as 4.3 eV. rasayanjournal.co.in

This compound is often described as a "push-pull" molecule due to the presence of an electron-donating group (–NH2, the "push") and an electron-accepting group (–NO2, the "pull") on the same aromatic ring. researchgate.net This arrangement facilitates Intramolecular Charge Transfer (ICT), a phenomenon where electron density is transferred from the donor to the acceptor through the π-conjugated system of the benzene (B151609) ring. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study ICT and other intramolecular interactions that stabilize a molecule. researchgate.netnih.gov NBO analysis provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. samipubco.com In this compound, this analysis confirms the charge transfer from the lone pair of the nitrogen atom in the amino group to the antibonding orbitals associated with the nitro group and the phenyl ring. researchgate.net This ICT is a key factor behind the molecule's significant nonlinear optical (NLO) properties. researchgate.netniscpr.res.in

Computational methods are extensively used to predict and analyze the vibrational spectra (FT-IR and FT-Raman) of this compound. researchgate.netasianpubs.org By performing frequency calculations on the optimized geometry using DFT (e.g., B3LYP/6-311++G(d,p)), a set of harmonic vibrational frequencies can be obtained. sphinxsai.comasianpubs.org These calculated frequencies often show appreciable agreement with experimental spectra. researchgate.netasianpubs.org

To improve the correlation between theoretical and experimental data, calculated harmonic frequencies are often scaled by a factor (e.g., 0.96 for DFT/B3LYP) to account for anharmonicity and the approximations inherent in the computational method. sphinxsai.com These calculations allow for a complete and detailed assignment of the fundamental vibrational modes of the molecule, such as the characteristic stretching vibrations of the N-H bonds in the amino group and the symmetric and asymmetric stretches of the N-O bonds in the nitro group. asianpubs.orgresearchgate.net

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (Scaled DFT)
NH₂ Asymmetric Stretch~3480~3480~3500
NH₂ Symmetric Stretch~3390~3390~3400
C-H Aromatic Stretch~3090~3090~3100
NO₂ Asymmetric Stretch~1530~1530~1535
NO₂ Symmetric Stretch~1350~1350~1355
Note: Frequencies are approximate and based on typical spectra for this compound and related compounds. researchgate.netasianpubs.orgresearchgate.net

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming molecular structures. sapub.org The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. sapub.orgimist.maresearchgate.net By applying the GIAO method within the DFT framework (e.g., B3LYP/6-311++G(d,p)), one can predict the ¹H and ¹³C chemical shifts for this compound. sapub.orgajol.info

These calculations are typically performed on the optimized molecular structure, and the resulting shielding values are referenced against a standard, usually Tetramethylsilane (TMS), to yield chemical shifts (δ). sapub.org Comparisons between calculated and experimental NMR data generally show good agreement, which helps in the definitive assignment of signals in the experimental spectrum. ajol.info

Table 4: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomExperimental (CDCl₃) rsc.orgCalculated (GIAO/DFT)
H (on NH₂)4.00~4.1
H27.49~7.5
H47.58~7.6
H57.27~7.3
H66.95~7.0
C1 (C-NH₂)147.49~147
C3 (C-NO₂)149.27~149
Note: Calculated values are representative and aim to correlate with experimental data. sapub.orgrsc.orgchemicalbook.com

Advanced Spectroscopic Characterization Techniques

The theoretical insights gained from computational studies are validated and complemented by a suite of advanced spectroscopic techniques. For this compound, methods such as Fourier-Transform Infrared (FT-IR), FT-Raman, UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for its characterization. mdpi.comrasayanjournal.co.innih.gov

FT-IR and FT-Raman Spectroscopy: Experimental FT-IR and FT-Raman spectra, recorded in regions like 400-4000 cm⁻¹, provide a vibrational fingerprint of the molecule. rasayanjournal.co.inasianpubs.org The positions and intensities of the absorption bands confirm the presence of key functional groups, such as the N-H stretching vibrations of the amino group and the strong, characteristic symmetric and asymmetric stretching vibrations of the nitro group. researchgate.net These experimental spectra serve as the benchmark for validating the results of computational vibrational analyses. researchgate.netasianpubs.org

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound reveals information about its electronic transitions. rasayanjournal.co.in A key feature is the absorption band corresponding to the π→π* transition, which is heavily influenced by the intramolecular charge transfer from the amino to the nitro group. researchgate.net The lower cutoff wavelength for a meta-nitroaniline crystal is observed around 280 nm, indicating a wide optical window of transparency in the visible region, which is a desirable property for optoelectronic applications. rasayanjournal.co.in

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provides definitive information about the chemical environment of the hydrogen and carbon atoms in the molecule. mdpi.comrsc.org The chemical shifts and coupling constants observed in the spectra allow for the unambiguous assignment of each atom in the molecular structure, confirming the connectivity and substitution pattern of the aromatic ring. rsc.orgchemicalbook.com These experimental results are crucial for verifying the structures predicted by geometry optimization calculations. mdpi.com

UV-Visible Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound (m-NA) have been a subject of interest, particularly in the context of its nonlinear optical (NLO) applications. The UV-visible spectrum of m-NA provides insights into the electronic transitions within the molecule. The absorption spectrum of an m-NA crystal shows a lower cut-off wavelength at approximately 239 nm, indicating good optical transmittance in the visible region, a desirable characteristic for NLO materials. ijsr.net The absorption of UV and visible light promotes electrons from the ground state to higher energy states, and the nature of this absorption provides information about the molecular structure and the optical energy band gap. ijsr.net

Studies on the solvatochromism of nitroaniline derivatives, including this compound, reveal the influence of solvent polarity on the electronic transitions. orientjchem.orgnih.govinformahealthcare.comrsc.orgorientjchem.org The term solvatochromism describes the change in the color of a substance, and therefore its UV-Vis absorption spectrum, when dissolved in different solvents. informahealthcare.com This phenomenon arises from differential solvation of the ground and excited states of the molecule. informahealthcare.com For push-pull molecules like this compound, which have an electron-donating amino group and an electron-accepting nitro group, changes in solvent polarity can significantly affect the energy of the intramolecular charge transfer (ICT) transition. researchgate.netijeat.org

In a study involving the reduction of this compound, UV-Vis absorption spectra were used to monitor the reaction progress. researchgate.net The disappearance of the characteristic absorption peak of this compound and the appearance of a new peak corresponding to 3-aminoaniline confirmed the catalytic reduction. researchgate.net

The absorption properties of this compound are also relevant in the context of fluorescence studies. While this compound itself is not strongly fluorescent, its derivatives and complexes can exhibit interesting emission properties. For instance, 3-nitrotyrosine, a derivative of tyrosine, is essentially non-fluorescent but its absorption properties are highly pH-dependent, making it a useful spectroscopic probe. nih.gov

Table 1: UV-Visible Absorption Data for this compound and Related Compounds

CompoundSolvent/Conditionλmax (nm)Reference
This compound Crystal->239 (cut-off) ijsr.net
This compoundReduction reactionMonitored researchgate.net
3-NitrotyrosineAcidic pH355 nih.gov
3-NitrotyrosineBasic pH422 nih.gov
TriPhPyDCM293, 353 osti.gov
TetraPhPyDCM295, 353 osti.gov

This table presents a selection of UV-Visible absorption data for this compound and related compounds from various studies.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound and its derivatives by identifying the characteristic vibrational modes of its functional groups. ijsr.netresearchgate.netijeat.orginoe.roasianpubs.orgmolinstincts.comacs.orgresearchgate.netlongdom.org

In the IR spectrum of m-NA, the asymmetric and symmetric stretching modes of the free amino (-NH2) group are typically observed around 3434 cm⁻¹ and 3211 cm⁻¹, respectively. ijsr.net The C-H stretching vibrations, indicative of the aromatic structure, appear in the region of 2297 to 2662 cm⁻¹. ijsr.net The nitro (-NO2) group's vibrational stretching mode is found near 1522 cm⁻¹. ijsr.net The presence of the benzene ring is confirmed by vibrations around 984 cm⁻¹, and a peak at 868 cm⁻¹ can indicate the meta-substitution pattern on the benzene ring. ijsr.net

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used to complement experimental vibrational spectra. researchgate.netijeat.orgasianpubs.org For instance, in a study of 3-nitroanilinium nitrate, the computed vibrational spectra showed good agreement with the experimental results. researchgate.net Similarly, for bis(3-nitroanilinium) sulfate (B86663), the calculated frequencies for NH2 group vibrations, such as antisymmetric and symmetric stretching, were reported. asianpubs.org

The analysis of the vibrational spectra of cocrystals involving this compound, such as the one with 3-nitrophenol (B1666305), also provides valuable information about intermolecular interactions. inoe.ro In the Raman spectrum of this cocrystal, a phenyl ring mode manifests as a weak band at 1580 cm⁻¹. inoe.ro

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives

Vibrational ModeThis compound (mNA) ijsr.net3-Nitroanilinium Nitrate (3NAN) - Calculated (B3LYP) researchgate.net3-Nitroanilinium Oxalate (3NAOX) - Calculated (B3LYP) ijeat.org
NH₂ Asymmetric Stretching34341735 (asymmetric)3616
NH₂ Symmetric Stretching32111607 (symmetric)3525
C-H Stretching2297-266230163402-3169
NO₂ Stretching1522--
C-C Stretching--1666
NH₂ Twisting--817
Benzene Ring984--
Meta-substitution868--

This table compiles characteristic vibrational frequencies for this compound and its salts from experimental and theoretical studies.

Single-Crystal and Powder X-ray Diffraction Studies of this compound and its Derivatives

X-ray diffraction (XRD) techniques, including single-crystal XRD and powder XRD, are indispensable for determining the precise atomic arrangement, crystal structure, and lattice parameters of this compound and its derivatives. mdpi.comresearchgate.netunizg.hrrsc.orgrasayanjournal.co.inresearchgate.netnih.govrsc.orgmdpi.comcambridge.orgresearchgate.net

Single-crystal XRD analysis of a this compound (mNA) crystal grown by the slow evaporation technique revealed an orthorhombic crystal system. ijsr.netrasayanjournal.co.in The determined lattice parameters were a = 6.47 Å, b = 19.33 Å, and c = 5.08 Å, with a unit cell volume of 635.33 ų. ijsr.net

Derivatives of this compound have also been extensively studied. For example, N-Benzyl-3-nitroaniline was found to crystallize in a monoclinic structure with the P21 space group. researchgate.netresearchgate.net The crystal structure of N-(3-nitrophenyl)cinnamamide was determined to be monoclinic with the space group P21/n. mdpi.com Similarly, the salt N-(4-methylbenzyl)-3-nitroanilinium chloride was characterized, and its cation was found to consist of two nearly planar systems: the 3-nitrophenyl and 4-methylphenyl rings. unizg.hr

Powder XRD is often used to confirm the crystalline nature and identify the phases of synthesized materials. rasayanjournal.co.inresearchgate.netrsc.orgcambridge.org The powder XRD pattern of a 2-chloro-5-nitroaniline (B146338) crystal, a derivative, confirmed a monoclinic crystal structure with the space group P21/c. mdpi.com In a study of 3-nitroanilinium nitrate, powder XRD was used to compare the pattern of the salt with that of the parent this compound. researchgate.net

Furthermore, temperature-dependent single-crystal X-ray diffraction studies have revealed phase transitions in some this compound derivatives. For instance, 4-chloro-3-nitroaniline (B51477) undergoes a continuous second-order phase transition at 237 K, which involves a disordering of the nitro group at higher temperatures. nih.gov

Table 3: Crystallographic Data for this compound and its Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Reference
This compound (mNA)Orthorhombic-6.4719.335.08-635.33 ijsr.net
N-Benzyl-3-nitroanilineMonoclinicP21----- researchgate.net
2-Chloro-5-nitroanilineMonoclinicP21/c13.663.7813.6791.68706 mdpi.com
N-(3-nitrophenyl)cinnamamideMonoclinicP21/n6.781023.09138.2079-1282.76 mdpi.com
4-Chloro-3-nitroaniline (293 K)------- nih.gov

This table summarizes the crystallographic data obtained for this compound and several of its derivatives from single-crystal and powder X-ray diffraction studies.

Theoretical Studies on Linear and Non-linear Optical Properties

Theoretical investigations, primarily using density functional theory (DFT), have been crucial in understanding and predicting the linear and nonlinear optical (NLO) properties of this compound. inoe.roworldscientific.comresearchgate.netustc.edu.cnresearchgate.netresearchgate.netaip.orgaip.orgaip.org These studies explore the relationship between the molecular structure and its optical response, which is fundamental for designing new materials for optoelectronic applications.

Comparative Analysis of Molecular and Bulk Phase Optical Responses

A key area of theoretical research is the comparison of the optical properties of this compound in its molecular (gas or vapor) phase versus its crystalline (bulk) phase. worldscientific.com DFT calculations have shown that crystalline m-NA has an indirect bandgap that is smaller than its molecular counterpart. worldscientific.com

The weak intermolecular interactions in the crystal lead to a crystalline band structure with low dispersion. worldscientific.com Consequently, the crystalline spectra are very similar to the molecular spectra, especially at lower energies. worldscientific.com This similarity extends to lower wavelengths in the linear optical regime but is limited to higher wavelengths in the nonlinear regime. worldscientific.com As you move from the molecular to the bulk phase, the optical spectra, particularly in the nonlinear regime, exhibit higher intensity and more splitting. worldscientific.com

These findings suggest that molecular-based models for predicting the optical properties of organic crystals like this compound are most accurate in the low-energy regions. worldscientific.com The crystalline environment enhances certain optical phenomena; for example, the crystalline phase of m-NA shows plasmon resonances at significantly higher energies compared to the vapor phase. worldscientific.com

Calculations of Molecular Hyperpolarizabilities and Macroscopic Susceptibilities

A significant focus of theoretical work is the calculation of the molecular hyperpolarizability (β) and the macroscopic second-order optical susceptibility (χ⁽²⁾). inoe.roresearchgate.net The value of χ⁽²⁾ in an NLO material is dependent on the molecular hyperpolarizability (β) of the constituent chromophores, their number density, and the degree of acentric (non-centrosymmetric) arrangement in the crystal. inoe.ro

For this compound, a "push-pull" molecule, the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitro group is a major contributor to its large hyperpolarizability. ijeat.orgresearchgate.net Theoretical calculations have been performed to quantify this. For instance, ab initio quantum chemical calculations at the HF/6-31G(d) level and time-dependent DFT methods have been used to derive the first-order hyperpolarizability of a co-crystal of this compound and 3-nitrophenol. inoe.ro It has been shown that the transfer of a proton from 3-nitrophenol to this compound in the co-crystal can increase the molecular hyperpolarizabilities of the components compared to the neutral molecules. inoe.ro

The relationship between the microscopic molecular hyperpolarizabilities and the macroscopic susceptibilities is bridged by the Lorentz local field factor. inoe.ro Theoretical studies have highlighted that there can be a substantial difference between the relative values of hyperpolarizabilities and susceptibilities, suggesting that external fields could be applied to enhance the susceptibilities. inoe.ro

Table 4: Theoretical Nonlinear Optical Properties of Nitroaniline Isomers

Moleculeβ (10⁻³⁰ esu)γ (10⁻³⁶ esu)Method/Reference
ortho-Nitroaniline3.5 ± 0.710 ± 3Experimental aip.org
meta-Nitroaniline2.5 ± 0.59 ± 2.5Experimental aip.org
para-Nitroaniline9.5 ± 225 ± 7Experimental aip.org
para-Nitroaniline--Theoretical study on solvent effects ustc.edu.cn
This compound:3-Nitrophenol co-crystalLarge first-order hyperpolarizability-Theoretical calculation inoe.ro

This table presents experimental and theoretical data on the hyperpolarizabilities of nitroaniline isomers, providing context for the NLO properties of this compound.

Analytical Methodologies for 3 Nitroaniline Detection and Quantification

Spectrophotometric and Colorimetric Assays for 3-Nitroaniline Determination

Spectrophotometric and colorimetric methods offer a relatively simple and cost-effective approach for the determination of this compound. These techniques often rely on chemical reactions that produce a colored product, with the intensity of the color being proportional to the concentration of the analyte.

One notable application of these assays is in the simultaneous determination of nitroaniline isomers. academicjournals.orgresearchgate.netresearchgate.net Due to the overlapping spectral features of isomers like m-nitroaniline, o-nitroaniline, and p-nitroaniline, resolving their mixtures using traditional spectrophotometry is challenging. academicjournals.orgresearchgate.netresearchgate.net To overcome this, multivariate calibration methods, such as those combining genetic algorithms with principal component-artificial neural networks (PC-ANN) or orthogonal signal correction with partial least squares (OSC-PLS), have been successfully employed. academicjournals.orgresearchgate.net These advanced computational approaches can deconvolve the complex spectra and allow for the accurate simultaneous quantification of each isomer in a mixture. academicjournals.orgresearchgate.net For instance, a genetic algorithm can select the most informative wavelengths from the absorbance spectra (typically in the 200-500 nm range) to build a robust calibration model. academicjournals.orgresearchgate.net

Application of Diazotization-Coupling Reactions for Nitrite (B80452) Quantification (utilizing this compound)

A significant application of this compound in analytical chemistry is its use as a reagent in the determination of nitrite ions. This method is based on the classic Griess reaction, which involves a two-step diazotization and coupling process. psu.edursc.orgresearchgate.net

In the first step, under acidic conditions (typically using hydrochloric acid to achieve a pH of around 1.0), nitrite ions react with this compound to form a diazonium salt. psu.edursc.orgresearchgate.net This diazonium cation is then coupled with a suitable coupling agent, such as 1-naphthylamine (B1663977) or N-(1-naphthyl)-ethylenediamine dihydrochloride, to produce a highly colored azo dye. psu.edursc.orgresearchgate.netnih.gov The resulting dye exhibits a strong absorbance at a specific wavelength in the visible spectrum, for example, 515 nm when using 1-naphthylamine, which can be measured spectrophotometrically. psu.edursc.orgresearchgate.net The intensity of the color is directly proportional to the initial nitrite concentration.

This method is known for its simplicity, high sensitivity, and selectivity, with detection limits reported in the range of micrograms per liter (µg/L). rsc.org The reaction conditions, including pH, temperature, and reagent concentrations, can be optimized to enhance the sensitivity and speed of the analysis. psu.edursc.org This technique has been successfully applied to the determination of nitrite in various water samples, including tap water, rainwater, and wastewater. psu.edursc.org

Chromatographic Techniques for this compound Analysis

Chromatographic methods are powerful tools for the separation, identification, and quantification of this compound, even in complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile and widely used technique for the analysis of this compound. sielc.comresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode of separation for nitroaromatic compounds. researchgate.net In a typical RP-HPLC setup for this compound, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. sielc.comchromatographyonline.com A simple mobile phase can consist of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Detection is often achieved using an ultraviolet (UV) detector, with the wavelength set to a value where this compound exhibits strong absorbance, such as 227 nm. researchgate.netnih.gov The sensitivity of HPLC methods can be significantly enhanced by coupling them with pre-concentration techniques like solid-phase extraction (SPE) or liquid-phase microextraction (LPME). researchgate.netresearchgate.netchromatographyonline.com Online SPE-HPLC systems, for example, can automate the enrichment of aniline (B41778) and nitroanilines from water samples, leading to lower detection limits and improved reproducibility. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a highly specific and sensitive method for the analysis of volatile and semi-volatile compounds like this compound. cdc.govrestek.comepa.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. restek.comhpst.cz

For the analysis of semivolatile organic compounds, including this compound, methods like U.S. EPA Method 8270 are often followed. restek.comshimadzu.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification. epa.govshimadzu.com To enhance sensitivity and selectivity, triple quadrupole mass spectrometers (GC-MS/MS) can be used in Multiple Reaction Monitoring (MRM) mode. hpst.czshimadzu.com This technique significantly reduces background noise and allows for the detection of trace levels of analytes. shimadzu.com

Advanced Microextraction Techniques for Sample Preparation

Sample preparation is a critical step in the analysis of trace contaminants, and advanced microextraction techniques have emerged as efficient and environmentally friendly alternatives to traditional methods. These techniques aim to pre-concentrate the analyte from a large sample volume into a small volume of solvent, thereby increasing the sensitivity of the subsequent analysis.

Liquid-Phase Microextraction (LPME) and Directly Suspended Droplet Methods

Liquid-phase microextraction (LPME) is a miniaturized version of liquid-liquid extraction that uses only a few microliters of an organic solvent. um.ac.iravcr.cz In a typical three-phase LPME or liquid-liquid-liquid microextraction (LLLME) setup for this compound, the target compound is first extracted from an aqueous sample (donor phase) into a small volume of an immiscible organic solvent. researchgate.netnih.govum.ac.ir Subsequently, the analyte is back-extracted into an acidic aqueous droplet (acceptor phase). researchgate.netnih.govum.ac.ir

A novel and simplified variation of this technique is the directly suspended droplet microextraction (DSDME). researchgate.netnih.govavcr.czpsu.edunih.gov In DSDME, a microdroplet of the extraction solvent is suspended at the top of the aqueous sample solution, which is being agitated. researchgate.netnih.gov This method eliminates the need for a supporting device for the droplet, simplifying the procedure. researchgate.netnih.gov For the analysis of this compound in water samples, a three-phase DSDME method has been developed. researchgate.netnih.gov The analyte is extracted from an alkaline aqueous sample into an organic solvent layer, and then back-extracted into a directly suspended acidic aqueous droplet. researchgate.netnih.gov This droplet can then be directly injected into an HPLC system for analysis. researchgate.netnih.gov This technique can achieve high enrichment factors, significantly lowering the detection limits. researchgate.netnih.gov

Table 1: Optimal Conditions for Directly Suspended Droplet Three-Phase Liquid-Phase Microextraction of this compound researchgate.netnih.gov

ParameterOptimal Condition
Donor Phase 4.5 mL of 0.1 M Sodium Hydroxide (B78521) Solution
Organic Phase 250 µL of o-xylene/1-octanol (90:10, v/v)
Acceptor Phase 6 µL of 0.5 M Hydrochloric Acid and 500 mM 18-crown-6 (B118740) ether
Extraction Time 60 seconds
Back-Extraction Time 6 minutes
Stirring Rate 600 rpm
Enrichment Factor Up to 148-fold
Limit of Detection 1 µg/L
Linear Range 5-1500 µg/L

Development of Novel Analytical Techniques for Environmental Monitoring

The persistent nature and potential toxicity of this compound necessitate the development of increasingly sensitive, selective, and rapid analytical methods for its detection and quantification in environmental matrices. Traditional methods, while effective, can be time-consuming and require sophisticated laboratory infrastructure. researchgate.net Consequently, research has pivoted towards creating novel analytical techniques that offer on-site or high-throughput screening capabilities, improved detection limits, and enhanced efficiency. These advancements primarily focus on electrochemical sensors, advanced separation techniques, and optical sensing methodologies, often leveraging the unique properties of nanomaterials. mdpi.comnih.gov

Electrochemical Sensors

Electrochemical sensors have emerged as a promising tool for environmental monitoring due to their inherent sensitivity, potential for miniaturization, rapid response, and cost-effectiveness. nih.gov Innovations in this field are largely driven by the development of novel electrode materials that enhance the electrocatalytic activity towards the reduction of the nitro group in this compound, thereby improving the analytical signal.

Recent research has demonstrated the efficacy of modifying glassy carbon electrodes (GCE) with nanomaterials to create highly sensitive sensors. For instance, a sensor fabricated with nickel oxide (NiO) nanoparticles loaded onto carbon spheres (NiO NP-CSs/GCE) showed excellent electrocatalytic activity for nitroaniline isomers. acs.org Through an electrochemical pre-activation strategy, this sensor achieved a very low limit of detection (LOD) for this compound of 7 nM and a wide linear response range. acs.org The practical applicability of this sensor was confirmed by its high recovery rates (97.8–105.3%) in real water samples from lakes. acs.org

Similarly, other studies have explored different nanomaterials for detecting related nitroaromatic compounds, with principles applicable to this compound. A sensor based on a potassium-intercalated manganese dioxide-reduced graphene oxide (K-MnO2-rGO) composite was developed for 4-nitroaniline (B120555), achieving a nanomolar detection limit (0.7 nM). nih.gov Another approach utilized copper phthalocyanine (B1677752) (CuPc) functionalized with electron-withdrawing groups and modified with graphitic carbon nitride (g-C3N4) for the simultaneous detection of 4-nitroaniline and nitrofurantoin, also reaching a low LOD of 6 nM. rsc.org These studies underscore the trend of using composite nanomaterials to create synergistic effects that boost sensor performance. nih.govrsc.org

Sensing PlatformAnalyteLinear RangeLimit of Detection (LOD)Sample MatrixReference
NiO Nanoparticle-Loaded Carbon Spheres on GCE (NiO NP-CSs/GCE)This compound0.5–600 µM7 nMLake Water acs.org
Polyaniline Coated Multi-Walled Carbon Nanotubes (PANI-MWCNTs)NitroanilineNot Specified1.23 mMNot Specified researchgate.net
K+ Intercalated MnO2-rGO Composite on SPCE4-Nitroaniline0.001–10.53 µM0.7 nMRiver and Pond Water nih.gov
Cl-CuPc/g-C3N4 on GCE4-Nitroaniline0.2498–589.3 µM6 nMLake, Pond, Tap, Industrial Water rsc.org

Advanced Chromatographic and Extraction Methods

High-performance liquid chromatography (HPLC) remains a staple for the reliable quantification of this compound. thermofisher.com However, direct injection of environmental water samples often lacks the required sensitivity. thermofisher.com Therefore, novel developments have focused on sophisticated sample preparation and pre-concentration techniques that can be integrated with HPLC systems.

One such innovative method is the directly suspended droplet three-phase liquid-phase microextraction (LLLME). researchgate.netnih.gov This technique involves extracting this compound from an aqueous sample (donor phase) into a small volume of an organic solvent, followed by back-extraction into an acidic aqueous droplet (acceptor phase). researchgate.netnih.gov This approach achieves a significant enrichment of the analyte, with a reported enrichment factor of up to 148-fold. researchgate.netnih.gov When coupled with HPLC-UV detection, this method provides a limit of detection of 1 µg/L for this compound in water samples, demonstrating a substantial improvement in sensitivity. researchgate.netnih.gov

Another area of advancement is the use of on-line solid-phase extraction (SPE) coupled with HPLC. thermofisher.comchromatographyonline.com This automated approach reduces sample handling and analysis time. Systems using specialized cartridges, such as the Dionex SolEx HRP cartridge, have shown excellent retention and enrichment properties for aniline and nitroanilines, allowing for their sensitive determination in tap and pond water. thermofisher.comchromatographyonline.com

MethodEnrichment FactorLinear RangeLimit of Detection (LOD)Sample MatrixReference
Directly Suspended Droplet LLLME with HPLC-UV148-fold5–1500 µg/L1 µg/LEnvironmental Water researchgate.netnih.gov
On-line SPE with HPLC-UVNot Specified1–100 µg/mL (calibration)0.01-0.03 µg/LTap and Pond Water thermofisher.comchromatographyonline.com

Optical and Biosensing Techniques

Optical sensors, particularly those based on fluorescence, offer another avenue for the rapid and sensitive detection of nitroaromatic compounds. mdpi.com These methods often rely on a "turn-off" mechanism, where the presence of the analyte quenches the fluorescence of a sensing material. up.ac.za

A notable development is the use of nanomaterials as fluorophores. For example, a fluorometric sensor for p-nitroaniline was developed using a mixed metal (Zn, Ni) tungstate (B81510) nanocomposite. mdpi.com The photoluminescence of the nanocomposite was effectively quenched by p-nitroaniline, allowing for its quantification with a detection limit in the nanomolar range (2.98 × 10⁻⁸ M). mdpi.com Another novel approach combines fluorescence sensing with solid-phase microextraction (SPME), where nitrogen-doped carbon dots are immobilized on an SPME fiber. The fluorescence of the fiber is quenched by 2-nitroaniline (B44862), providing a visual screening method that can reduce the number of samples requiring more complex analysis. up.ac.za

Biosensors, which integrate a biological recognition element with a transducer, represent a frontier in environmental monitoring. psu.edu While many biosensors have been developed for explosives like TNT, the underlying principles, such as immunoassays or aptamer-based recognition, are applicable to other nitroaromatic compounds. researchgate.net These technologies hold the potential for highly specific and sensitive detection, paving the way for future portable devices for real-time environmental analysis. psu.eduresearchgate.net

Sensing PlatformAnalytePrincipleLinear RangeLimit of Detection (LOD)Reference
Mixed Metal (Zn, Ni) Tungstate Nanocompositep-NitroanilineFluorescence Quenching25–1000 µM2.98 × 10-8 M mdpi.com
N-doped Carbon Dots on SPME Fiber2-NitroanilineFluorescence QuenchingQualitative ScreeningNot Specified up.ac.za
Fiber-Optic Biosensor (Immunoassay)TNT/RDXDisplacement Immunoassay1.0 ppb – 10 ppm (TNT)0.1 ppb (TNT) researchgate.net

Future Directions and Emerging Research Avenues for 3 Nitroaniline

Innovations in Green Synthetic Routes and Sustainable Production

The conventional synthesis of 3-nitroaniline involves the partial reduction of 1,3-dinitrobenzene (B52904), often using sodium sulfide (B99878) in a process known as the Zinin reaction. wikipedia.org While effective, this and other traditional methods raise environmental concerns. The future of this compound production is increasingly focused on green chemistry principles to minimize hazardous waste and energy consumption.

Emerging research is exploring catalytic transfer hydrogenation as a more sustainable alternative. This method uses environmentally benign hydrogen donors and catalysts, potentially reducing the reliance on harsh chemical reductants. researchgate.net Another promising area is the development of metal-free catalytic systems, for instance, using bio-based carbon materials under subcritical water conditions, which has shown success in the reduction of nitrobenzene (B124822) to aniline (B41778). researchgate.net Adapting such methodologies for the selective reduction of 1,3-dinitrobenzene to this compound is a key area for future research. The goal is to develop processes that are not only eco-friendly but also economically viable for large-scale production. archivemarketresearch.com

Key research objectives in this area include:

Development of Novel Catalysts: Designing highly selective and reusable catalysts, including nanocatalysts, for the partial reduction of 1,3-dinitrobenzene. acs.org

Use of Greener Solvents: Replacing traditional organic solvents with greener alternatives like water or ionic liquids.

Energy Efficiency: Investigating microwave-assisted or flow-chemistry processes to reduce reaction times and energy input.

Rational Design of this compound-Based Advanced Functional Materials

The unique electronic and structural properties of the this compound molecule, characterized by an electron-donating amino group and an electron-withdrawing nitro group, make it an attractive building block for advanced functional materials. chemimpex.comresearchgate.net Future research is moving beyond its traditional use in dyes towards the rational design of materials with tailored optical, electronic, and chemical properties.

One of the most promising areas is in the field of nonlinear optics (NLO). researchgate.net The non-centrosymmetric nature of certain this compound derivatives makes them candidates for second-order NLO materials, which have applications in telecommunications and optical computing. Research is focused on co-crystallization techniques and the synthesis of new derivatives to enhance these NLO properties. researchgate.net

Furthermore, this compound is being investigated as a monomer for creating copolymers with unique functionalities. For example, copolymerization with aniline can produce materials with tunable conductivity and enhanced thermal stability compared to polyaniline alone. researchgate.net The rational design of such polymers, by controlling monomer ratios and substitution patterns, could lead to new materials for sensors, energy storage devices, and electromagnetic shielding. researchgate.net

Table 1: Potential Applications of this compound-Based Advanced Functional Materials
Material ClassKey PropertyPotential ApplicationResearch Focus
Nonlinear Optical (NLO) CrystalsSecond-order NLO responseOptical switching, frequency doublingCo-crystallization with other molecules (e.g., 3-nitrophenol) researchgate.net
Conducting CopolymersTunable electrical conductivitySensors, energy storage, antistatic coatingsCopolymerization with aniline to modify properties researchgate.net
Azo DyesVibrant colorationTextiles, printing chemimpex.comchemicalbook.comSynthesis of novel dyes like Disperse Yellow 5 wikipedia.org
Pharmaceutical IntermediatesReactive building blockSynthesis of analgesics and anti-inflammatory agents chemimpex.comDevelopment of efficient synthetic pathways

In-depth Mechanistic Understanding of Biological Interactions and Pathways

While this compound is not a naturally occurring compound, its presence in industrial wastewater necessitates a thorough understanding of its biological interactions and metabolic fate. hmdb.ca Future research must focus on elucidating the precise mechanisms by which organisms interact with and metabolize this compound. Nitroaromatic compounds are known to undergo nitroreduction, a metabolic pathway where the nitro group is reduced to nitroso, hydroxylamino, and ultimately amino groups. nih.gov This process can be a detoxification step, but some intermediates, particularly the hydroxylamino derivative, can be reactive and potentially toxic.

Studies on related compounds like p-nitroaniline have shown rapid metabolism and excretion, primarily as sulfate (B86663) conjugates. oup.com However, detailed metabolic profiles for this compound are less clear. It is crucial to identify the specific enzymes (nitroreductases) in microorganisms and mammals responsible for its transformation. nih.govmdpi.com Understanding these pathways is vital for assessing its environmental risk and potential for bioaccumulation. epa.gov

Future research directions include:

Metabolite Identification: Using advanced analytical techniques like mass spectrometry to identify the full spectrum of this compound metabolites in various organisms.

Enzyme Characterization: Isolating and characterizing the specific nitroreductases involved in its metabolism. nih.gov

Toxicogenomics: Investigating the genetic and molecular responses of organisms upon exposure to this compound to understand its mechanisms of toxicity.

Table 2: Key Stages in the Nitroreduction Pathway of Nitroaromatic Compounds
StepReactantProductSignificance
1Nitro Group (R-NO₂)Nitroso Group (R-NO)Initial reduction step catalyzed by nitroreductases. nih.gov
2Nitroso Group (R-NO)Hydroxylamino Group (R-NHOH)Formation of a potentially reactive and toxic intermediate. nih.gov
3Hydroxylamino Group (R-NHOH)Amino Group (R-NH₂)Final reduction to a more stable amino compound. nih.gov

Development of Novel and Sustainable Environmental Remediation Technologies

The release of this compound into the environment from industrial effluents is a significant concern due to its persistence and potential toxicity to aquatic organisms. researchgate.netnih.gov Consequently, a major area of emerging research is the development of effective and sustainable technologies for its removal from wastewater.

Bioremediation is a particularly promising green technology. sustaine.orgroutledge.com Research has shown that specific strains of bacteria can utilize this compound as a source of carbon, nitrogen, and energy. researchgate.netnih.gov Future work will focus on optimizing bioreactor designs, such as fixed-bed bioreactors, to enhance the efficiency of microbial degradation and on identifying or engineering novel microbial consortia with higher degradation capabilities. researchgate.netnih.gov

In addition to biological methods, advanced oxidation processes (AOPs) and adsorption techniques are being explored. Photocatalytic degradation using novel nanomaterials offers a way to mineralize this compound into less harmful substances. researchgate.netnih.gov The development of low-cost, high-efficiency adsorbents from waste materials or bio-based sources is another sustainable approach to concentrate and remove the compound from water. mdpi.commdpi.com

Table 3: Comparison of Emerging Remediation Technologies for this compound
TechnologyPrincipleAdvantagesResearch Focus
BioremediationMicrobial degradation of the compound. sustaine.orgCost-effective, environmentally friendly, potential for complete mineralization. routledge.comnih.govOptimizing bioreactors, identifying robust microbial strains. nih.gov
PhotocatalysisDegradation via advanced oxidation processes using semiconductor catalysts and light. researchgate.netRapid degradation, effective for recalcitrant compounds.Developing efficient visible-light-active photocatalysts. nih.gov
AdsorptionPhysical binding of this compound to the surface of an adsorbent material. mdpi.comSimple, effective for low concentrations, potential for adsorbent regeneration.Synthesizing low-cost, high-surface-area adsorbents like modified carbon nanotubes. mdpi.com

Enhanced Integration of Computational and Experimental Methodologies in this compound Research

The synergy between computational modeling and experimental validation is set to accelerate progress in all areas of this compound research. In silico methods, such as Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, molecular properties, and material performance, thereby guiding experimental efforts and reducing trial-and-error approaches.

For instance, computational chemistry can be used to:

Predict Reaction Pathways: Model potential green synthetic routes to identify the most energetically favorable and selective pathways, as demonstrated in studies of related reactions like the direct amination of benzene (B151609). unt.edu

Design Functional Materials: Predict the NLO properties of novel this compound derivatives or the electronic band structure of new copolymers, enabling the rational design of materials with desired characteristics. rsc.org

Understand Biological Interactions: Simulate the docking of this compound and its metabolites into the active sites of enzymes to understand metabolic processes and potential toxicity mechanisms at a molecular level.

The integration of high-throughput screening, both computationally and experimentally, will be crucial. For example, microdroplet technology can be used for the rapid, low-volume screening of catalysts or bioremediation conditions. mdpi.com By combining predictive modeling with targeted, efficient experimentation, researchers can accelerate the discovery and optimization of new technologies related to this compound.

Q & A

Q. What are the challenges in growing single crystals of 3-nitroanilinium nitrate for XRD analysis?

  • Issue : Poor crystal quality due to competing nucleation pathways in acetone/water mixtures.
  • Solution : Optimize solvent ratios (e.g., acetone:water = 3:1) and slow evaporation rates. Powder XRD (DASH-indexed) confirms phase purity when single crystals are unattainable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.